GGFG-PAB-Exatecan
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C47H47FN8O10 |
|---|---|
分子量 |
902.9 g/mol |
IUPAC 名称 |
[4-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |
InChI |
InChI=1S/C47H47FN8O10/c1-3-47(64)31-16-36-42-29(21-56(36)44(61)30(31)23-65-45(47)62)41-33(14-13-28-24(2)32(48)17-34(54-42)40(28)41)55-46(63)66-22-26-9-11-27(12-10-26)52-38(58)20-51-43(60)35(15-25-7-5-4-6-8-25)53-39(59)19-50-37(57)18-49/h4-12,16-17,33,35,64H,3,13-15,18-23,49H2,1-2H3,(H,50,57)(H,51,60)(H,52,58)(H,53,59)(H,55,63)/t33-,35-,47-/m0/s1 |
InChI 键 |
BTMIZOPVXMUSAQ-VCQSYUDLSA-N |
手性 SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)CNC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CN)O |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)CNC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CN)O |
产品来源 |
United States |
Foundational & Exploratory
GGFG-PAB-Exatecan: An In-depth Technical Guide to its Mechanism of Action in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the GGFG-PAB-Exatecan linker-payload system within an antibody-drug conjugate (ADC) context. It details the molecular interactions and cellular processes, from targeted delivery to cytotoxic effect, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: A Multi-Stage Process
The this compound system is an advanced platform for the targeted delivery of the potent topoisomerase I inhibitor, exatecan, to cancer cells. Its mechanism of action can be delineated into a sequence of carefully orchestrated events, ensuring payload delivery at the site of action while maintaining stability in systemic circulation.
An ADC utilizing this system is comprised of a monoclonal antibody (mAb) targeting a tumor-specific antigen, the exatecan payload, and the GGFG-PAB linker connecting them. The GGFG tetrapeptide is designed for selective cleavage by lysosomal proteases, which are abundant in the tumor microenvironment.
The general mechanism of action for ADCs involves the antibody binding to a specific antigen on cancerous cells, followed by internalization through receptor-mediated endocytosis.[1] Once inside the cancer cell, the ADC is trafficked to the endosomal-lysosomal compartments where degradation of the antibody and/or cleavage of the linker releases the cytotoxic payload.[1]
Cellular Uptake and Trafficking
The journey of the this compound ADC begins with the high-affinity binding of its monoclonal antibody component to a specific antigen on the surface of a tumor cell. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome. This endosome is then trafficked to the lysosome, a cellular organelle containing a cocktail of degradative enzymes.
Linker Cleavage and Payload Release
Inside the acidic environment of the lysosome, resident proteases, primarily cathepsins, recognize and cleave the GGFG tetrapeptide sequence of the linker.[2][3] This enzymatic cleavage is a critical step, as the GGFG linker is designed to be stable in the bloodstream, minimizing premature payload release and off-target toxicity.[2]
Following the cleavage of the GGFG peptide, the p-aminobenzyl carbamate (PAB) moiety, a self-immolative spacer, becomes unstable. It spontaneously undergoes a 1,6-elimination reaction, leading to its fragmentation and the release of the unmodified, fully active exatecan payload into the cytoplasm of the cancer cell.
Nuclear Translocation and Topoisomerase I Inhibition
Once freed, the exatecan molecule translocates to the cell nucleus. Exatecan is a potent, water-soluble derivative of camptothecin and functions as a topoisomerase I (TOP1) inhibitor.[4] TOP1 is a crucial enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.
Exatecan exerts its cytotoxic effect by binding to the TOP1-DNA complex, stabilizing it.[4] This stabilization prevents the re-ligation of the single-strand breaks, leading to the accumulation of DNA damage. The presence of these persistent DNA breaks triggers a cascade of cellular responses, including cell cycle arrest and, ultimately, apoptosis (programmed cell death).[4]
Quantitative Data Summary
The in vitro potency of ADCs utilizing exatecan is a key indicator of their potential therapeutic efficacy and is typically measured by the half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Cell Line | HER2 Status | ADC Construct | IC50 (nM) | Reference |
| SK-BR-3 | Positive | IgG(8)-EXA | 0.41 ± 0.05 | [1] |
| SK-BR-3 | Positive | Mb(4)-EXA | 9.36 ± 0.62 | [1] |
| SK-BR-3 | Positive | Db(4)-EXA | 14.69 ± 6.57 | [1] |
| SK-BR-3 | Positive | T-DXd (for comparison) | 0.04 ± 0.01 | [1] |
| MDA-MB-468 | Negative | IgG(8)-EXA | > 30 | [1] |
| MDA-MB-468 | Negative | Mb(4)-EXA | > 30 | [1] |
| MDA-MB-468 | Negative | Db(4)-EXA | > 30 | [1] |
| NCI-N87 | Positive | Tra-Exa-PSAR10 | Not explicitly stated, but potent in the low nanomolar range | [5] |
| KPL-4 | Not specified | Free Exatecan | 0.9 | [6] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are outlines of key assays used to characterize ADCs with a this compound linker-payload system.
In Vitro Cytotoxicity Assay (e.g., CellTiter-Glo®)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Cell Seeding: Cancer cell lines (e.g., SK-BR-3, MDA-MB-468) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: A serial dilution of the ADC is prepared and added to the cells. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a period of 5 to 7 days to allow the ADC to exert its cytotoxic effect.[1]
-
ATP Quantification: The CellTiter-Glo® Luminescent Cell Viability Assay is used to quantify the amount of ATP present, which is an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to the control wells to determine the percentage of cell viability. IC50 values are calculated from the dose-response curves.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of an ADC in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.[7]
-
Tumor Implantation: Human cancer cells (e.g., NCI-N87) are implanted subcutaneously into the mice.[7][8] Patient-derived xenograft (PDX) models, where patient tumor tissue is implanted, can also be utilized for a more clinically relevant model.[9]
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The ADC is typically administered intravenously.[8]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula for tumor volume is often: 0.5 × (longest axis) × (shortest axis)².[10]
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Survival rates can also be monitored.[10]
-
Ethical Considerations: All animal experiments must be conducted in accordance with protocols approved by an Institutional Animal Care and Use Committee (IACUC).
Pharmacokinetic (PK) Analysis
PK studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.
-
Sample Collection: Blood samples are collected from treated animals (e.g., rats or monkeys) at various time points after ADC administration.[8][11]
-
ADC Quantification: The concentration of the total antibody and/or the ADC in plasma is determined using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or ligand-binding immuno-affinity capture followed by liquid chromatography coupled to mass spectrometry (LB-LC-MS).[12]
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated using non-compartmental or model-dependent methods.[13]
Visualizations
Signaling Pathway
Caption: Mechanism of action of a this compound ADC.
Experimental Workflow: In Vivo Efficacy Study
Caption: General workflow for an in vivo ADC efficacy study.
Logical Relationship: Linker Cleavage Cascade
Caption: The sequential process of linker cleavage and payload release.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Antibody–Exatecan Conjugates with a Novel Self-immolative Moiety Overcome Resistance in Colon and Lung Cancer | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 12. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Exatecan as a topoisomerase I inhibitor payload
An In-depth Technical Guide to Exatecan as a Topoisomerase I Inhibitor Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase I (Topo I) inhibitors are a cornerstone of cancer chemotherapy, disrupting the DNA replication process in rapidly dividing cancer cells. The evolution of this class has led to the development of potent camptothecin analogues, among which exatecan (DX-8951f) has emerged as a highly promising cytotoxic agent.[1][2] Its exceptional potency, favorable solubility, and distinct pharmacological profile make it an ideal candidate for targeted delivery as a payload in antibody-drug conjugates (ADCs).[3][4] ADCs are designed to selectively deliver potent cytotoxic agents to tumor cells, thereby maximizing efficacy while minimizing systemic toxicity.[5]
This technical guide provides a comprehensive overview of exatecan, detailing its mechanism of action, preclinical performance data as an ADC payload, and key experimental protocols for its evaluation.
Exatecan: A Potent Camptothecin Analogue
Exatecan is a synthetic, water-soluble, hexacyclic derivative of camptothecin.[2] Unlike the prodrug irinotecan, exatecan does not require metabolic activation to exert its cytotoxic effect.[2][6] Structurally, it possesses a unique hexacyclic structure and, like other camptothecins, its activity is dependent on the intactness of its closed lactone ring, which can undergo a pH-dependent hydrolysis to an inactive open-ring carboxylate form.[2]
Mechanism of Action
Exatecan exerts its anticancer effects by inhibiting DNA topoisomerase I.[6][7] Topo I is a critical enzyme that relieves torsional stress during DNA replication and transcription by creating transient single-strand breaks.[6] Exatecan stabilizes the covalent complex formed between Topo I and DNA (known as the TOP1cc), preventing the re-ligation of the DNA strand.[1][6] This stabilization of the "cleavage complex" leads to the accumulation of single-strand breaks, which are then converted into lethal double-strand breaks when the replication fork collides with them, ultimately triggering apoptosis and cell death.[6] Studies have shown that exatecan is significantly more potent at inducing these Topo I-DNA cleavage complexes compared to other clinical Topo I inhibitors like SN-38 (the active metabolite of irinotecan) and topotecan.[1][2]
Exatecan as an ADC Payload
The high potency of exatecan, which initially led to dose-limiting toxicities as a standalone agent, makes it an excellent candidate for targeted delivery via ADCs.[1] Its utility as a payload is further enhanced by several key properties:
-
High Potency: Exatecan is significantly more potent than other camptothecin derivatives. In vitro studies show it to be 6 to 28 times more active than SN-38 and topotecan, respectively, against various human cancer cell lines.[2][8] This allows for a high drug-to-antibody ratio (DAR) without compromising the ADC's biophysical properties.[9]
-
Bystander Effect: Exatecan has favorable membrane permeability, allowing it to diffuse from the target cancer cell and kill neighboring antigen-negative cancer cells.[4][10][11][12] This "bystander effect" is crucial for treating heterogeneous tumors where not all cells express the target antigen.[3][10]
-
Overcoming Drug Resistance: Exatecan is a poor substrate for the P-glycoprotein (Pgp) transporter, a key mechanism of multidrug resistance (MDR).[2][4] This suggests that exatecan-based ADCs could be effective in tumors that have developed resistance to other therapies.[13]
ADC Architecture and Release Mechanism
Exatecan is typically conjugated to a monoclonal antibody via a cleavable linker. The linker is designed to be stable in systemic circulation but to be efficiently cleaved within the tumor microenvironment or inside the cancer cell, often by lysosomal enzymes like cathepsin B.[5] Upon internalization of the ADC and cleavage of the linker, the active exatecan payload is released to exert its cytotoxic effect.
Preclinical Performance Data
Preclinical studies consistently demonstrate the superior performance of exatecan-based ADCs compared to those with other Topo I inhibitor payloads.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. Exatecan consistently exhibits lower IC50 values compared to SN-38 and DXd across various cancer cell lines.
| Payload/ADC | Cell Line | Target | IC50 (nM) | Reference |
| Free Payloads | ||||
| Exatecan | MOLT-4 (Leukemia) | - | 0.08 ± 0.01 | [1] |
| SN-38 | MOLT-4 (Leukemia) | - | 1.1 ± 0.1 | [1] |
| Topotecan | MOLT-4 (Leukemia) | - | 4.3 ± 0.4 | [1] |
| Exatecan | SK-BR-3 (Breast) | - | Subnanomolar | [5] |
| Exatecan | NCI-H460 (Lung) | - | ~1 | [9] |
| DXd | NCI-H460 (Lung) | - | ~10 | [9] |
| SN-38 | NCI-H460 (Lung) | - | ~2-3 | [9] |
| ADCs | ||||
| IgG(8)-EXA | SK-BR-3 (Breast) | HER2 | 0.41 ± 0.05 | [5] |
| Trastuzumab Deruxtecan (T-DXd) | SK-BR-3 (Breast) | HER2 | 0.04 ± 0.01 | [5] |
| IgG(8)-EXA | MDA-MB-468 (Breast) | HER2- | > 30 | [5] |
Table 1: Comparative In Vitro Potency of Exatecan and Exatecan-based ADCs.
Bystander Killing Effect
The ability of the released payload to kill adjacent antigen-negative cells is a key advantage for treating solid tumors with heterogeneous antigen expression.[3] The higher membrane permeability of exatecan contributes to a more potent bystander effect compared to DXd and SN-38.[12]
In Vivo Efficacy & Stability
Exatecan-based ADCs have demonstrated potent and durable anti-tumor activity in various xenograft models, including those resistant to other treatments.[13][14][15] Furthermore, novel linker technologies have led to exatecan ADCs with drastically improved plasma stability compared to other Topo I inhibitor ADCs, reducing premature payload release and potential off-target toxicity.[3][5]
| ADC | Tumor Model | Dose | Outcome | Reference |
| M9140 (anti-CEACAM5) | mCRC Patients | 2.4-2.8 mg/kg | 10% Partial Response, 42.5% Stable Disease | [16] |
| IgG(8)-EXA (anti-HER2) | Breast Cancer Xenograft | 3 mg/kg | Significant tumor regression | [5] |
| CBX-12 (peptide-Exa) | Breast Cancer Xenograft | - | Significant tumor growth suppression | [1] |
| V66-Exatecan (anti-DNA) | TNBC Xenograft | - | Significant tumor regression and improved survival | [17][18] |
Table 2: Summary of In Vivo Efficacy of Exatecan-based Conjugates.
Key Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol is used to determine the IC50 of an exatecan-based ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HER2-positive SK-BR-3 and HER2-negative MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
ADC Preparation: Prepare serial dilutions of the exatecan-ADC, a relevant control ADC, and free exatecan in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.[5][9]
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by fixing and staining cells with crystal violet.
-
Data Analysis: Normalize the viability data to the untreated control wells. Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
Ex Vivo Serum Stability Assay
This protocol assesses the stability of the ADC and the rate of payload deconjugation in serum.
Methodology:
-
Incubation: Incubate the exatecan-ADC at a concentration of ~50 µg/mL in mouse or human serum at 37°C.[5]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, and 8 days).[5]
-
ADC Capture: For each time point, capture the ADC from the serum using affinity capture techniques (e.g., protein A/G magnetic beads that bind the antibody's Fc region).
-
Analysis by LC-MS: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS). The average drug-to-antibody ratio (DAR) is determined by analyzing the mass spectrum of the ADC.[5]
-
Data Analysis: Calculate the percentage of DAR loss over time compared to the day 0 sample. A lower percentage of DAR loss indicates higher stability.[5]
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of an exatecan-ADC in a mouse model.
Methodology:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 SK-BR-3 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, exatecan-ADC at various doses, control ADC).
-
Dosing: Administer the ADCs intravenously (IV) according to the specified dosing schedule (e.g., once every 3 weeks).[2]
-
Monitoring: Monitor tumor volume, body weight (as a measure of toxicity), and overall animal health two to three times per week.
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowed size or after a predetermined period. Tumors are then excised and weighed.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control. Statistically analyze the differences in tumor volume between groups.
Conclusion
Exatecan stands out as a top-tier payload for the development of next-generation antibody-drug conjugates.[3] Its superior potency, ability to induce a significant bystander effect, and activity against multidrug-resistant cells position it as a powerful weapon in targeted cancer therapy.[4][12][13] Preclinical data consistently highlight the potential for exatecan-based ADCs to offer an improved therapeutic window and overcome the limitations of existing ADC platforms.[3][9] As more exatecan-based ADCs advance through clinical development, they hold the promise of delivering meaningful benefits to patients with difficult-to-treat cancers.[3][16]
References
- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I and Pharmacological Study of a New Camptothecin Derivative, Exatecan Mesylate (DX-8951f), Infused Over 30 Minutes Every Three Weeks1 | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. synaffix.com [synaffix.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 10. Innate Pharma S.A. (NASDAQ:IPHA) Q3 2025 Earnings Call Transcript - Insider Monkey [insidermonkey.com]
- 11. researchgate.net [researchgate.net]
- 12. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody–Exatecan Conjugates with a Novel Self-immolative Moiety Overcome Resistance in Colon and Lung Cancer | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 14. A Novel Dual-Payload ADC Platform Integrating Exatecan and Triptolide to Enhance Antitumor Efficacy and Overcome Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
- 17. Abstract 6392: Next-generation ADCs: precise delivery of exatecan to tumor nuclei by targeting the tumor microenvironment with an anti-DNA cell-penetrating antibody | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
GGFG-PAB-Exatecan for Novel Antibody-Drug Conjugate Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core attributes of GGFG-PAB-Exatecan, a pivotal drug-linker technology in the advancement of novel antibody-drug conjugates (ADCs). Exatecan, a potent topoisomerase I inhibitor, is combined with a stable, selectively cleavable linker system to enable targeted delivery and potent cytotoxicity against cancer cells. This document provides a comprehensive overview of its mechanism of action, quantitative preclinical data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Introduction to this compound in ADC Development
Antibody-drug conjugates represent a transformative class of cancer therapeutics, designed to merge the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The success of an ADC is critically dependent on the synergy between its three components: the antibody, the linker, and the payload. The this compound system leverages a highly potent payload, exatecan, and a sophisticated linker designed for stability in circulation and efficient release within the tumor microenvironment.
Exatecan , a derivative of camptothecin, is a powerful inhibitor of DNA topoisomerase I, an enzyme essential for relieving torsional stress during DNA replication and transcription.[1] By stabilizing the topoisomerase I-DNA cleavage complex, exatecan induces DNA damage and triggers apoptosis in rapidly dividing cancer cells.[1] Its high potency and ability to overcome certain multidrug resistance mechanisms make it an attractive payload for ADCs.[2]
The GGFG-PAB linker is a protease-cleavable system. The tetrapeptide motif, Gly-Gly-Phe-Gly (GGFG), is specifically designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[3][4] This enzymatic cleavage at the GGFG sequence initiates a self-immolative cascade via the p-aminobenzyl (PAB) spacer, leading to the release of the active exatecan payload inside the target cancer cell. This design ensures that the highly cytotoxic payload remains inactive and attached to the antibody while in systemic circulation, minimizing off-target toxicity.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving exatecan-based ADCs, providing insights into their potency, efficacy, and pharmacokinetic profiles.
Table 1: In Vitro Cytotoxicity of Exatecan and Exatecan-Based ADCs
| Cell Line | Cancer Type | Target | Compound | IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | HER2 | Exatecan | Subnanomolar | [6] |
| SK-BR-3 | Breast Cancer | HER2 | IgG(8)-EXA (DAR 8) | 0.41 ± 0.05 | [6] |
| SK-BR-3 | Breast Cancer | HER2 | Mb(4)-EXA (DAR 4) | 9.36 ± 0.62 | [6] |
| SK-BR-3 | Breast Cancer | HER2 | Db(4)-EXA (DAR 4) | 14.69 ± 6.57 | [6] |
| MDA-MB-468 | Breast Cancer | HER2- | IgG(8)-EXA (DAR 8) | > 30 | [6] |
| NCI-N87 | Gastric Cancer | HER2 | Exatecan | ~1 | [7] |
| KPL-4 | Breast Cancer | HER2 | Exatecan | 0.9 | [7] |
| Multiple Cell Lines | Various | - | Exatecan | 10-50x more potent than SN-38 | [1] |
Table 2: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models
| Xenograft Model | Cancer Type | ADC | Dose | Tumor Growth Inhibition (TGI) | Reference |
| NCI-N87 | Gastric Cancer | Exolinker ADC (DAR ~8) | Not Specified | Similar to T-DXd | [7] |
| PC9 | Non-Small Cell Lung Cancer | Ab562-T1000-exatecan | Not Specified | Significant | [8] |
| COLO205 | Colon Cancer | MTX-132 (TROP2-targeting) | 10 mg/kg | Significant | [2] |
| H2170 | Lung Cancer | P-T1000-exatecan (HER3-targeting) | 10 mg/kg | Significant | [2] |
Table 3: Pharmacokinetic Parameters of Exatecan-Based ADCs
| ADC | Animal Model | Dose | Key Findings | Reference |
| Tras-T1000-exatecan (MTX-1000) | Rat | 4 mg/kg | Improved stability compared to Tras-GGFG-DXd | [2] |
| Exolinker ADC | Rat | Not Specified | Superior DAR retention over 7 days compared to T-DXd | [7][9] |
| IgG(8)-EXA | Not Specified | Not Specified | Favorable PK profile with slow plasma clearance | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and characterization of this compound ADCs.
Synthesis of this compound Drug-Linker
This protocol describes a representative synthetic route for the this compound drug-linker.
Materials:
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Phe-OH)
-
p-Aminobenzyl alcohol (PAB-OH)
-
Exatecan
-
Coupling reagents (e.g., HATU, HOBt)
-
Deprotection reagents (e.g., piperidine in DMF)
-
Solvents (DMF, DCM, etc.)
-
Purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Peptide Synthesis: The GGFG tetrapeptide is synthesized on a solid-phase support or in solution using standard Fmoc-based peptide synthesis chemistry. Each amino acid is sequentially coupled after the deprotection of the N-terminal Fmoc group of the preceding amino acid.
-
PAB Spacer Attachment: The C-terminus of the fully assembled GGFG peptide is coupled to the amino group of p-aminobenzyl alcohol.
-
Payload Conjugation: The hydroxyl group of the PAB spacer is activated (e.g., by conversion to a p-nitrophenyl carbonate) and then reacted with an amino group on exatecan to form a carbamate linkage.
-
Purification: The final this compound drug-linker is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the drug-linker are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Antibody-Drug Conjugation
This protocol outlines the conjugation of the this compound drug-linker to a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP)
-
This compound with a maleimide handle (MC-GGFG-PAB-Exatecan)
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: The antibody is partially reduced by incubation with a controlled amount of a reducing agent like TCEP to cleave interchain disulfide bonds, exposing free thiol groups.
-
Drug-Linker Conjugation: The maleimide-functionalized this compound is added to the reduced antibody solution. The maleimide groups react with the free thiol groups on the antibody to form a stable thioether bond. The reaction is typically carried out at a controlled pH and temperature.
-
Quenching: The conjugation reaction is stopped by adding a quenching agent to cap any unreacted thiol groups on the antibody.
-
Purification: The resulting ADC is purified from unconjugated drug-linker and other reactants using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity.
ADC Characterization Methods
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the payload is hydrophobic, species with different numbers of conjugated drugs will have different retention times, allowing for the calculation of the average DAR.[9]
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload, the concentrations of the antibody and the drug can be determined, and the DAR can be calculated.[10]
-
Mass Spectrometry (MS): LC-MS analysis of the reduced and deglycosylated ADC can provide precise mass information for the light and heavy chains, allowing for the determination of the distribution and average DAR.[9]
2. In Vitro Cytotoxicity Assay:
-
Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured under standard conditions.
-
Treatment: Cells are treated with serial dilutions of the ADC, the free payload, and a non-targeting control ADC for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[6][11]
3. In Vivo Efficacy Study (Xenograft Model):
-
Tumor Implantation: Immunocompromised mice are subcutaneously implanted with human cancer cells.
-
Treatment: Once tumors reach a specified volume, mice are treated with the ADC, a vehicle control, and relevant comparator agents via intravenous injection.
-
Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated to assess the antitumor activity of the ADC.[2]
Visualizations: Signaling Pathways and Workflows
Mechanism of Action of this compound ADC
Caption: Mechanism of action of a this compound ADC, from binding to apoptosis.
Topoisomerase I Inhibition by Exatecan
Caption: Exatecan traps the TOP1-DNA complex, leading to DNA damage and cell death.
Experimental Workflow for ADC Development and Evaluation
Caption: A streamlined workflow for the development and preclinical evaluation of an ADC.
References
- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–Exatecan Conjugates with a Novel Self-immolative Moiety Overcome Resistance in Colon and Lung Cancer | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
GGFG-PAB-Exatecan: A Technical Guide to Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of the antibody-drug conjugate (ADC) linker-payload, GGFG-PAB-Exatecan, with a specific focus on its characteristics in Dimethyl Sulfoxide (DMSO). This document is intended to serve as a comprehensive resource, offering critical data, experimental methodologies, and visual representations of key biological and experimental processes to support research and development efforts in the field of targeted cancer therapeutics.
Core Topic: Solubility and Stability Profile
This compound is a critical component in the construction of ADCs, comprising a potent topoisomerase I inhibitor, Exatecan, a cleavable tetrapeptide linker (Gly-Gly-Phe-Gly), and a self-immolative para-aminobenzyl (PAB) spacer. The solubility and stability of this molecule are paramount for its successful handling, formulation, and subsequent conjugation to a monoclonal antibody. DMSO is a common solvent for such compounds due to its ability to dissolve a wide range of organic molecules.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the solubility and recommended storage conditions for this compound and its constituent parts in DMSO.
Table 1: Solubility of this compound and Related Compounds in DMSO
| Compound | Molecular Weight ( g/mol ) | Solubility in DMSO | Molar Equivalent |
| This compound | 902.92 | ≥ 100 mg/mL[1][2] | ≥ 110.75 mM[1][2] |
| MC-GGFG-PAB-Exatecan | 1096.12 | ≥ 100 mg/mL[3][4] | ≥ 91.23 mM[3][4] |
| Exatecan Mesylate | 531.55 | 6 - 12.5 mg/mL[5][6] | 11.29 - 23.51 mM[5] |
It is noted that the solubility of this compound is often reported as "≥ 100 mg/mL," indicating that its saturation point may be even higher.[2][3][4] The use of fresh, non-hygroscopic DMSO is recommended for optimal solubility.[2]
Table 2: Recommended Storage and Stability of this compound in DMSO Solution
| Storage Temperature | Recommended Duration | Notes |
| -20°C | 1 month[1][2][4] | Stored under nitrogen, in sealed vials to prevent moisture absorption.[1][2][4] |
| -80°C | 6 months[1][2][4] | Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols
While specific experimental details for the solubility and stability testing of this compound are not publicly available, the following are generalized protocols commonly employed in the pharmaceutical industry for similar peptide-drug conjugates.
Protocol 1: Kinetic Solubility Assessment in DMSO
Objective: To determine the apparent solubility of this compound in DMSO under specific conditions.
Methodology:
-
Preparation of Stock Solution: A high-concentration stock solution of this compound is prepared in 100% DMSO (e.g., 200 mg/mL).
-
Serial Dilution: A series of dilutions are prepared from the stock solution using DMSO in a 96-well plate format.
-
Equilibration: The plate is sealed and agitated at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow for equilibration.
-
Precipitation Detection: The presence of precipitate in each well is assessed using a plate reader capable of nephelometry (light scattering) or by visual inspection under a microscope.
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.
Protocol 2: Stability-Indicating HPLC Method for this compound in DMSO
Objective: To develop a quantitative method to assess the stability of this compound in a DMSO solution over time and under various stress conditions.
Methodology:
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column is typically used.
-
Mobile Phase Gradient: A gradient elution is employed using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The gradient is optimized to achieve separation of the parent compound from potential degradants.
-
Sample Preparation: A stock solution of this compound in DMSO is prepared at a known concentration (e.g., 1 mg/mL). This solution is then diluted in the initial mobile phase to an appropriate concentration for injection.
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the DMSO stock solution is subjected to stress conditions, including:
-
Acidic and Basic Hydrolysis: Incubation with dilute HCl and NaOH.
-
Oxidation: Treatment with hydrogen peroxide.
-
Thermal Stress: Exposure to elevated temperatures (e.g., 60°C).
-
Photostability: Exposure to UV and visible light.
-
-
Analysis: The stressed samples are analyzed by HPLC to identify and quantify any degradation products that are formed. The percentage of the remaining intact this compound is calculated.
-
Long-Term Stability Study: The DMSO stock solution is stored at the recommended temperatures (-20°C and -80°C) and analyzed at specified time points (e.g., 0, 1, 3, and 6 months) to determine the long-term stability.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
GGFG-PAB-Exatecan for Targeted Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the GGFG-PAB-Exatecan drug-linker conjugate for use in the research and development of targeted cancer therapies, specifically antibody-drug conjugates (ADCs). This document outlines the core components, mechanism of action, relevant experimental protocols, and key quantitative data to facilitate its application in preclinical research.
Core Components and Mechanism of Action
The this compound system is a sophisticated drug delivery platform designed to selectively deliver the potent cytotoxic agent, Exatecan, to cancer cells. It consists of three key components:
-
Exatecan (Payload): A highly potent, semi-synthetic, water-soluble derivative of camptothecin.[1] Exatecan functions as a topoisomerase I inhibitor.[2][3] By stabilizing the covalent complex between topoisomerase I and DNA, it prevents the re-ligation of single-strand breaks. This leads to the accumulation of DNA damage during replication and transcription, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[1][4]
-
GGFG (Gly-Gly-Phe-Gly) Peptide Linker: A tetrapeptide sequence specifically designed to be stable in systemic circulation but susceptible to cleavage by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often upregulated in the tumor microenvironment.[5][6][7] This enzymatic cleavage is crucial for the intracellular release of the cytotoxic payload.
-
PAB (p-aminobenzyl alcohol) Self-Immolative Spacer: This spacer connects the GGFG linker to the exatecan payload. Following the enzymatic cleavage of the GGFG peptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, ensuring the traceless release of the unmodified, active form of exatecan within the target cell.[8][9]
The overall mechanism of an ADC utilizing the this compound conjugate is a multi-step process. The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC via receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, where the acidic environment and the presence of proteases facilitate the cleavage of the GGFG linker. This triggers the self-immolation of the PAB spacer and the release of exatecan. The liberated exatecan can then exert its cytotoxic effect by inhibiting topoisomerase I. Furthermore, the membrane-permeable nature of the released payload can lead to a "bystander effect," where it diffuses into neighboring antigen-negative tumor cells, enhancing the overall anti-tumor activity.[3][10][11]
Quantitative Data
The following tables summarize key quantitative data for exatecan and related ADCs from various preclinical studies.
Table 1: In Vitro Cytotoxicity of Exatecan and Exatecan-Based ADCs
| Compound/ADC | Cell Line | IC50 | Reference |
| Exatecan Mesylate | 32 malignant cell lines (average) | More potent than SN-38 and SK&F 10486-A | [12] |
| Exatecan | Topoisomerase I Inhibition | 0.975 µg/ml (2.2 µM) | [3][12] |
| IgG(8)-EXA (DAR 8) | SK-BR-3 (HER2-positive) | 0.41 ± 0.05 nM | [13] |
| Mb(4)-EXA (DAR 4) | SK-BR-3 (HER2-positive) | 9.36 ± 0.62 nM | [13] |
| Db(4)-EXA (DAR 4) | SK-BR-3 (HER2-positive) | 14.69 ± 6.57 nM | [13] |
| IgG(8)-EXA, Mb(4)-EXA, Db(4)-EXA | MDA-MB-468 (HER2-negative) | > 30 nM | [13] |
| Free Exatecan | SK-BR-3 and MDA-MB-468 | Subnanomolar | [13] |
| V66-Exatecan | Various cancer cell lines | Low nanomolar | [14] |
Table 2: Pharmacokinetic Parameters of Exatecan Mesylate
| Parameter | Value | Species | Study Details | Reference |
| Clearance | 2.28 L/h/m² | Human | Phase II study in NSCLC patients | [15] |
| Volume of Distribution | 18.2 L/m² | Human | Phase II study in NSCLC patients | [15] |
| Elimination Half-life | 7.9 h | Human | Phase II study in NSCLC patients | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound ADCs.
Synthesis of this compound Drug-Linker Conjugate
The synthesis of the this compound drug-linker is a multi-step process that is typically performed by specialized chemical synthesis providers. A general schematic involves the solid-phase synthesis of the GGFG tetrapeptide, followed by the solution-phase coupling of the peptide to the PAB spacer and subsequent conjugation to exatecan. The final product is a reactive derivative, such as a maleimide-functionalized this compound, which can be conjugated to the antibody.[8][16]
ADC Conjugation and Drug-to-Antibody Ratio (DAR) Determination
Protocol for Antibody Conjugation (Thiol-Maleimide Chemistry):
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups. The molar ratio of TCEP to antibody will determine the number of available thiol groups and thus the final DAR.
-
Drug-Linker Conjugation: React the reduced antibody with a molar excess of the maleimide-activated this compound drug-linker. The maleimide group will covalently bond with the free thiol groups on the antibody.
-
Purification: Remove unconjugated drug-linker and other impurities using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol for DAR Determination using UV-Vis Spectrophotometry: []
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for exatecan (e.g., ~370 nm).
-
Measure the absorbance of the unconjugated antibody at the same wavelengths.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The average DAR is calculated as the molar ratio of the drug to the antibody.
Protocol for DAR Determination using Hydrophobic Interaction Chromatography (HIC): [18]
-
Inject the purified ADC onto a HIC column.
-
Elute the different drug-loaded species using a decreasing salt gradient. Species with higher DARs are more hydrophobic and will elute later.
-
The area of each peak corresponds to the relative abundance of each drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
The average DAR is calculated by summing the product of each peak's relative area and its corresponding DAR value.
In Vitro Cytotoxicity Assay (MTT Assay)[19][20][21]
-
Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative as a control) in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and a relevant isotype control ADC. Add the ADC solutions to the cells and incubate for a defined period (e.g., 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Bystander Killing Assay (Co-culture Method)[3][10][22]
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cell line.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio.
-
ADC Treatment: Treat the co-culture with the this compound ADC and controls.
-
Incubation: Incubate the plate for a period that allows for ADC internalization, payload release, and bystander killing to occur.
-
Imaging and Analysis: Use a high-content imaging system or flow cytometry to quantify the number of viable fluorescent (antigen-negative) and non-fluorescent (antigen-positive) cells.
-
Data Analysis: Compare the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC to the viability of antigen-negative cells treated with the ADC alone. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.
In Vivo Xenograft Model[23][24][25]
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., HER2-positive NCI-N87 or SKOV3) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, isotype control ADC, this compound ADC at various doses). Administer the treatments intravenously.
-
Tumor Measurement: Measure the tumor volume (e.g., using calipers) and body weight of the mice at regular intervals.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations
Signaling Pathway of Topoisomerase I Inhibition by Exatecan
Caption: Topoisomerase I inhibition by Exatecan leads to DNA damage and apoptosis.
Experimental Workflow for ADC Evaluation
Caption: A typical workflow for the preclinical evaluation of an ADC.
Mechanism of this compound ADC Action
Caption: Step-by-step mechanism of a this compound ADC.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates [mdpi.com]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 11. iphasebiosci.com [iphasebiosci.com]
- 12. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. glycomscan.com [glycomscan.com]
- 16. MC-GGFG-Exatecan, 1600418-29-8 | BroadPharm [broadpharm.com]
- 18. waters.com [waters.com]
GGFG-PAB-Exatecan: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of GGFG-PAB-Exatecan, a key drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). Exatecan, a potent topoisomerase I inhibitor, is connected via a cathepsin B-cleavable tetrapeptide linker (Gly-Gly-Phe-Gly) and a self-immolative p-aminobenzyl (PAB) spacer. This design ensures stable circulation and targeted release of the cytotoxic payload within cancer cells. This document details the synthetic chemistry, experimental protocols for characterization and biological evaluation, and summarizes key quantitative data from relevant studies.
Introduction: The Emergence of Exatecan in ADCs
Antibody-drug conjugates have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the high potency of cytotoxic agents.[1] The choice of payload and linker is critical to the success of an ADC. Exatecan, a derivative of camptothecin, has emerged as a highly potent topoisomerase I inhibitor.[2][3] Unlike other payloads that can be susceptible to multidrug resistance (MDR) mechanisms, exatecan has shown efficacy in overcoming resistance mediated by transporters like P-glycoprotein (P-gp) and ABCG2.[2] Its high potency necessitates a stable linker system that prevents premature drug release in systemic circulation while ensuring efficient cleavage at the tumor site.[2][3]
The GGFG-PAB linker system is designed to meet these requirements. The tetrapeptide sequence GGFG is specifically cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[4][5] Following enzymatic cleavage, the p-aminobenzyl (PAB) spacer undergoes a 1,6-elimination reaction, releasing the unmodified, active exatecan payload inside the target cell.[6][7]
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the synthesis of the GGFG peptide, the incorporation of the PAB linker, and the final conjugation to exatecan. A maleimidocaproyl (MC) group is often included to facilitate conjugation to a monoclonal antibody via thiol chemistry.
Synthesis of Fmoc-GGFG-OH
The tetrapeptide Fmoc-GGFG-OH is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids.[8][]
Experimental Protocol: Solid-Phase Peptide Synthesis of Fmoc-GGFG-OH
-
Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Attach the C-terminal amino acid, Fmoc-Gly-OH, to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.
-
Peptide Chain Elongation: Sequentially couple the subsequent Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH) using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA.
-
Cleavage from Resin: Cleave the final peptide from the resin using a mild acidic solution (e.g., acetic acid/trifluoroethanol/dichloromethane).
-
Purification: Purify the crude Fmoc-GGFG-OH peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Coupling of GGFG to PAB Linker
The synthesized Fmoc-GGFG-OH is then coupled to the p-aminobenzyl alcohol (PAB) linker.
Experimental Protocol: GGFG-PAB Coupling
-
Activation of GGFG: Activate the carboxylic acid of Fmoc-GGFG-OH using a suitable activating agent.
-
Coupling Reaction: React the activated Fmoc-GGFG-OH with p-aminobenzyl alcohol in an appropriate solvent.
-
Purification: Purify the resulting Fmoc-GGFG-PAB-OH conjugate using chromatography.
Conjugation of Exatecan to GGFG-PAB
The final step is the conjugation of exatecan to the GGFG-PAB linker. This is typically achieved by forming a carbamate linkage.
Experimental Protocol: Exatecan Conjugation
-
Activation of PAB-alcohol: The hydroxyl group of the PAB linker is typically activated, for instance, by conversion to a p-nitrophenyl carbonate.
-
Coupling to Exatecan: The activated linker is then reacted with the primary amine of exatecan to form the carbamate bond, yielding this compound.
-
Final Purification: The final drug-linker conjugate is purified using RP-HPLC.
-
Characterization: The structure and purity of this compound are confirmed by HPLC, MS, and NMR.
Data Presentation
The following tables summarize key quantitative data for exatecan and related ADCs from preclinical studies.
Table 1: In Vitro Cytotoxicity of Exatecan and Comparators
| Cell Line | Exatecan IC₅₀ (nM) | DXd IC₅₀ (nM) | SN-38 IC₅₀ (nM) | Reference |
| SK-BR-3 | 0.41 ± 0.05 | 0.04 ± 0.01 | - | [10] |
| NCI-N87 | 0.20 ± 0.05 | - | - | [11] |
| MDA-MB-453 | 0.20 ± 0.10 | - | - | [11] |
| BT-474 | 0.9 ± 0.4 | - | - | [11] |
| COLO205 | Subnanomolar | ~10x higher | ~20x higher | [2] |
Table 2: In Vitro Cytotoxicity of HER2-Targeting Exatecan ADCs
| ADC Construct | Cell Line | IC₅₀ (nM) | Reference |
| IgG(8)-EXA | SK-BR-3 | 0.41 ± 0.05 | [10] |
| Mb(4)-EXA | SK-BR-3 | 9.36 ± 0.62 | [10] |
| Db(4)-EXA | SK-BR-3 | 14.69 ± 6.57 | [10] |
| Tra-Exa-PSAR10 | SK-BR-3 | 0.18 ± 0.04 | [11] |
| Tra-Exa-PSAR10 | NCI-N87 | 0.20 ± 0.05 | [11] |
Table 3: Pharmacokinetic Parameters of a HER2-Targeting Exatecan ADC in Rats
| ADC Construct | Cmax (µg/mL) | AUC (day*µg/mL) | t₁/₂ (days) | Reference |
| Tra-Exa-PSAR10 | 93.8 ± 12.8 | 475 ± 68 | 5.1 ± 0.7 | [12] |
| Trastuzumab | 95.8 ± 12.0 | 492 ± 81 | 5.1 ± 0.9 | [12] |
Mandatory Visualizations
Synthesis Workflow
References
- 1. US20210187114A1 - Novel linker, preparation method, and application thereof - Google Patents [patents.google.com]
- 2. Antibody–Exatecan Conjugates with a Novel Self-immolative Moiety Overcome Resistance in Colon and Lung Cancer | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 3. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2024008102A1 - Linker for conjugation - Google Patents [patents.google.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7091186B2 - p-Amidobenzylethers in drug delivery agents - Google Patents [patents.google.com]
- 8. Buy Fmoc-ggfg-OH [smolecule.com]
- 10. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Conjugation of GGFG-PAB-Exatecan to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. These complex molecules consist of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. This targeted approach aims to enhance the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities.
This document provides a detailed protocol for the conjugation of a GGFG-PAB-Exatecan drug-linker to a monoclonal antibody. Exatecan is a potent topoisomerase I inhibitor that induces DNA damage and apoptosis in proliferating cells. The GGFG (Gly-Gly-Phe-Gly) tetrapeptide linker is designed to be stable in circulation and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This ensures the targeted release of Exatecan within the cancer cells.
The this compound is commonly functionalized with a maleimide group (MC-GGFG-PAB-Exatecan) to facilitate covalent linkage to thiol groups on the monoclonal antibody. This protocol will primarily focus on the maleimide-thiol conjugation chemistry.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| Monoclonal Antibody (mAb) | User-defined | - |
| MC-GGFG-PAB-Exatecan | e.g., MedChemExpress | HY-136314 |
| Tris(2-carboxyethyl)phosphine (TCEP) | e.g., Thermo Fisher Scientific | 77720 |
| Phosphate Buffered Saline (PBS), pH 7.4 | e.g., Gibco | 10010023 |
| Borate Buffer, pH 8.0 | User-prepared | - |
| L-Cysteine | e.g., Sigma-Aldrich | C7352 |
| Dimethyl sulfoxide (DMSO) | e.g., Sigma-Aldrich | D8418 |
| Size-Exclusion Chromatography (SEC) Column | e.g., GE Healthcare | Sephadex G-25 |
| Hydrophobic Interaction Chromatography (HIC) Column | e.g., Tosoh Bioscience | TSKgel Butyl-NPR |
| Reversed-Phase HPLC (RP-HPLC) Column | e.g., Agilent | ZORBAX RRHD 300SB-C8 |
| Amicon® Ultra Centrifugal Filter Units | e.g., MilliporeSigma | UFC901024 |
Experimental Protocols
Antibody Preparation and Partial Reduction
This protocol aims to partially reduce the interchain disulfide bonds of the monoclonal antibody to generate free thiol groups for conjugation. The goal is to achieve an average of 4 to 8 thiol groups per antibody.
-
Buffer Exchange: The monoclonal antibody should be buffer-exchanged into a suitable reaction buffer, such as Phosphate Buffered Saline (PBS) at pH 7.4. This can be achieved using a desalting column or centrifugal filtration devices. The final concentration of the antibody should be between 5-20 mg/mL.
-
Preparation of TCEP Solution: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in PBS.
-
Partial Reduction: Add a 1.8 to 4.2 molar excess of TCEP to the antibody solution. The exact molar ratio should be optimized for each specific antibody to achieve the desired drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Removal of Excess TCEP: Immediately before conjugation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.
Conjugation of MC-GGFG-PAB-Exatecan to the Reduced Antibody
-
Preparation of Drug-Linker Solution: Prepare a stock solution of MC-GGFG-PAB-Exatecan in DMSO (e.g., 10 mM).
-
Conjugation Reaction: Add the MC-GGFG-PAB-Exatecan solution to the reduced and purified antibody solution. A molar excess of the drug-linker (typically 2.4 to 4.6-fold molar excess over the antibody) is recommended. The reaction should be performed in PBS, pH 7.4.
-
Incubation: Incubate the reaction mixture at 4°C or room temperature for 1-4 hours with gentle mixing, protected from light.
-
Quenching the Reaction: Quench the reaction by adding a 20-fold molar excess of L-cysteine to cap any unreacted maleimide groups. Incubate for an additional 30 minutes at room temperature.
Purification of the Antibody-Drug Conjugate
The crude ADC mixture contains the desired ADC, unconjugated antibody, and small molecule impurities. Purification is essential to remove these byproducts.
-
Size-Exclusion Chromatography (SEC): Use a pre-packed desalting column (e.g., Sephadex G-25) or a preparative SEC column to separate the ADC from unreacted drug-linker and other small molecules. The ADC will elute in the void volume.
-
Hydrophobic Interaction Chromatography (HIC): For a more refined purification and to separate different DAR species, HIC can be employed. This technique separates molecules based on their hydrophobicity.
-
Buffer Exchange and Concentration: The purified ADC should be buffer-exchanged into a formulation buffer (e.g., PBS) and concentrated using centrifugal filtration devices.
Characterization of the Antibody-Drug Conjugate
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined by several methods.
a) Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the number of conjugated drug molecules, as the hydrophobicity of the conjugate increases with the DAR.
-
Column: TSKgel Butyl-NPR
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Detection: UV at 280 nm.
The average DAR is calculated from the peak areas of the different DAR species.
b) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC can also be used to determine the DAR, often after reduction of the ADC to separate the light and heavy chains.
-
Column: Agilent ZORBAX RRHD 300SB-C8
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B.
-
Detection: UV at 280 nm.
Analysis of Purity and Aggregation
Size-Exclusion Chromatography (SEC)
SEC is used to determine the percentage of monomer, aggregate, and fragment in the final ADC product.
-
Column: e.g., TSKgel G3000SWxl
-
Mobile Phase: e.g., 0.1 M Sodium Phosphate, 0.1 M Sodium Sulfate, pH 6.7
-
Flow Rate: e.g., 0.5 mL/min
-
Detection: UV at 280 nm.
Data Presentation
| Parameter | Method | Result |
| Drug-to-Antibody Ratio (DAR) | ||
| Average DAR | HIC | e.g., 3.8 |
| DAR Distribution | HIC | e.g., DAR0: 5%, DAR2: 20%, DAR4: 50%, DAR6: 20%, DAR8: 5% |
| Purity | ||
| Monomer Content | SEC | e.g., >98% |
| Aggregate Content | SEC | e.g., <2% |
| Concentration | UV-Vis (A280) | e.g., 10 mg/mL |
Visualization of Workflow and Mechanism
Caption: Experimental workflow for the conjugation of MC-GGFG-PAB-Exatecan to a monoclonal antibody.
Caption: Mechanism of action of the this compound ADC leading to apoptosis.
Application Notes and Protocols: In Vitro Cytotoxicity Assay for GGFG-PAB-Exatecan ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics. These complex biologics combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of ADCs utilizing a GGFG-PAB-Exatecan drug-linker system.
The GGFG-PAB (glycyl-glycyl-phenylalanyl-glycyl-p-aminobenzylcarbamate) component is a protease-cleavable linker designed to be stable in circulation but susceptible to cleavage by lysosomal enzymes, such as Cathepsin B, upon internalization into the target cancer cell.[1] This cleavage releases the potent cytotoxic payload, Exatecan.
Exatecan is a highly potent derivative of camptothecin and functions as a topoisomerase I inhibitor.[2][3] By stabilizing the topoisomerase I-DNA covalent complex, Exatecan leads to the accumulation of DNA single- and double-strand breaks, ultimately triggering apoptotic cell death.[4][5]
This guide will focus on assays to determine the potency (IC50) and specificity of this compound ADCs against antigen-positive and antigen-negative cancer cell lines.
Data Presentation
The following tables summarize representative quantitative data from in vitro cytotoxicity assays of Exatecan-based ADCs targeting HER2-positive breast cancer cells.
Table 1: In Vitro Cytotoxicity of Anti-HER2 Exatecan-Based ADCs
| Compound | Target Cell Line (Antigen Status) | Assay Type | Incubation Time (days) | IC50 (nM) |
| IgG(8)-EXA (DAR 8) | SK-BR-3 (HER2-positive) | CellTiter-Glo | 5 | 0.41 ± 0.05 |
| IgG(8)-EXA (DAR 8) | MDA-MB-468 (HER2-negative) | CellTiter-Glo | 5 | > 30 |
| Mb(4)-EXA (DAR 4) | SK-BR-3 (HER2-positive) | CellTiter-Glo | 5 | 9.36 ± 0.62 |
| Db(4)-EXA (DAR 4) | SK-BR-3 (HER2-positive) | CellTiter-Glo | 5 | 14.69 ± 6.57 |
| Free Exatecan | SK-BR-3 (HER2-positive) | CellTiter-Glo | 5 | Subnanomolar |
| Free Exatecan | MDA-MB-468 (HER2-negative) | CellTiter-Glo | 5 | Subnanomolar |
Data adapted from a study on exatecan-based immunoconjugates.[6][7] The IC50 values represent the concentration of the ADC required to inhibit cell growth by 50%. The high potency on SK-BR-3 cells and lack of activity on MDA-MB-468 cells demonstrate the target-specific cytotoxicity of the ADCs.[6]
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound ADC.
Experimental Workflow
Caption: Experimental workflow for in vitro cytotoxicity assay.
Experimental Protocols
Protocol 1: Monoculture Cytotoxicity Assay using CellTiter-Glo®
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of a this compound ADC on both antigen-positive and antigen-negative cell lines.
Materials:
-
Cell Lines:
-
Reagents:
-
This compound ADC
-
Free Exatecan payload (for comparison)
-
Complete cell culture medium (e.g., McCoy's 5A for SK-BR-3, DMEM for MDA-MB-468, supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
-
Equipment:
-
Sterile 96-well, flat-bottom, opaque-walled microplates (for luminescence assays)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader with luminescence detection capabilities
-
Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)
-
Multichannel pipette
-
Procedure:
Day 1: Cell Seeding
-
Harvest logarithmically growing cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density. A typical starting point is 5,000 cells/well. This may require optimization depending on the cell line's growth rate.
-
Using a multichannel pipette, seed 100 µL of the cell suspension into the inner 60 wells of a 96-well opaque-walled plate.
-
Add 100 µL of sterile PBS or culture medium to the outer perimeter wells to minimize evaporation from the experimental wells.
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow cells to attach and resume growth.
Day 2: ADC Treatment
-
Prepare serial dilutions of the this compound ADC and free Exatecan in complete culture medium. A typical concentration range to test would be from 0.01 nM to 100 nM. Prepare these solutions at 2x the final desired concentration.
-
Carefully remove the medium from the wells containing cells.
-
Add 100 µL of the appropriate ADC or free drug dilution to each well. Include wells with medium only (no cells) as a background control and wells with cells and medium only (no drug) as an untreated control. Each condition should be tested in triplicate.
-
Return the plate to the incubator.
Day 7: Cell Viability Measurement
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a microplate reader.
Data Analysis:
-
Subtract the average luminescence value from the "medium only" wells (background) from all other wells.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the average luminescence of the untreated control wells (% Viability).
-
Plot the % Viability against the logarithm of the ADC concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value.
This detailed guide provides a robust framework for the in vitro characterization of this compound ADCs, enabling researchers to accurately assess their potency and specificity.
References
- 1. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. SK-BR-3 for HER2 Inhibition Mechanism Studies [cytion.com]
- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of Exatecan ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. Exatecan, a potent topoisomerase I inhibitor, is a payload used in the development of novel ADCs for cancer therapy.[1][2][3] The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly influences the ADC's efficacy, safety, and pharmacokinetics.[4][5][6] An optimal DAR ensures a therapeutic window that maximizes anti-tumor activity while minimizing toxicity. Therefore, accurate and robust analytical methods for DAR determination are essential throughout the ADC development process.
This document provides detailed application notes and protocols for determining the DAR of Exatecan ADCs using three common analytical techniques: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Mechanism of Action of Exatecan
Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1][2][3] By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan leads to the accumulation of single-strand breaks, which are subsequently converted into double-strand breaks during DNA replication.[2] This DNA damage triggers cell cycle arrest and ultimately induces apoptosis in cancer cells.
Experimental Workflow for DAR Determination
The determination of the DAR for an Exatecan ADC generally follows a standardized workflow, starting from sample preparation and proceeding to analysis by one or more orthogonal analytical techniques, followed by data processing and calculation of the average DAR.
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used technique for DAR determination of cysteine-linked ADCs.[7][8][9] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
UHPLC or HPLC system with UV detector
Protocol:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the Exatecan ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Chromatographic Separation: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of Species * Number of Drugs per Species) / 100
| Parameter | Condition |
| Column | TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm |
| Mobile Phase A | 1.5 M (NH₄)₂SO₄, 50 mM Na₃PO₄, pH 7.0 |
| Mobile Phase B | 50 mM Na₃PO₄, pH 7.0 |
| Gradient | 0-100% B over 20 min |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm |
| Table 1: Example HIC Method Parameters |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another common method for DAR analysis, particularly for cysteine-linked ADCs.[7][10] This technique typically involves the reduction of the ADC to separate the light and heavy chains.
Materials:
-
RP-HPLC column (e.g., C4 or C8 wide-pore)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
UHPLC or HPLC system with UV detector
Protocol:
-
Sample Reduction: To a 100 µg aliquot of the Exatecan ADC, add DTT to a final concentration of 10 mM. Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
System Equilibration: Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95:5) at a flow rate of 0.5-1.0 mL/min.
-
Injection: Inject the reduced ADC sample onto the column.
-
Chromatographic Separation: Separate the light chains (LC) and heavy chains (HC) with their respective drug loads using a linear gradient of increasing Mobile Phase B.
-
Detection: Monitor the elution at 280 nm.
-
Data Analysis: Integrate the peak areas for the unconjugated and conjugated light and heavy chains. Calculate the weighted average DAR based on the relative peak areas and the number of drugs per chain.[11]
| Parameter | Condition |
| Column | Agilent PLRP-S, 1000 Å, 8 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-60% B over 30 min |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 75°C |
| Detection Wavelength | 280 nm |
| Table 2: Example RP-HPLC Method Parameters |
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for DAR determination, providing accurate mass measurements of the intact ADC or its subunits.[4][5][12]
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Size-exclusion or reversed-phase column compatible with MS
-
Mobile phases compatible with MS (e.g., using formic acid instead of TFA)
-
Software for mass deconvolution
Protocol:
-
Sample Preparation: The ADC sample may be analyzed intact or after reduction, depending on the specific ADC characteristics and the desired level of detail. For intact analysis, buffer exchange into an MS-friendly buffer (e.g., ammonium acetate) may be necessary.
-
LC-MS Analysis: Inject the prepared sample into the LC-MS system. The LC separates the different ADC species, which are then introduced into the mass spectrometer.
-
Mass Detection: Acquire the mass spectra of the eluting species.
-
Data Analysis: Deconvolute the raw mass spectra to obtain the molecular weights of the different drug-loaded ADC species.
-
DAR Calculation: Determine the relative abundance of each species from the deconvoluted spectrum and calculate the weighted average DAR.
| Parameter | Condition |
| Instrument | Agilent 6550 Q-TOF LC/MS |
| Column | Agilent PLRP-S, 1000 Å, 8 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in H₂O |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-60% B over 30 min |
| Ion Source | ESI |
| Mass Range | 500-4000 m/z |
| Table 3: Example LC-MS Method Parameters |
Data Presentation
The quantitative data obtained from the different analytical methods should be summarized in a clear and structured table for easy comparison.
| Analytical Method | Average DAR | DAR Distribution (%) |
| DAR0 | ||
| HIC | 3.8 | 5 |
| RP-HPLC (reduced) | 3.9 | - |
| Intact MS | 3.85 | 4.5 |
| Table 4: Example DAR Analysis Summary for an Exatecan ADC | ||
| (Note: The data presented in this table are for illustrative purposes only and may not be representative of all Exatecan ADCs.) |
Conclusion
The accurate determination of the drug-to-antibody ratio is a critical aspect of the development and quality control of Exatecan ADCs. This document provides detailed protocols for three orthogonal analytical methods: HIC, RP-HPLC, and MS. The choice of method will depend on the specific characteristics of the ADC, the desired level of information, and the available instrumentation. It is often recommended to use at least two orthogonal methods to ensure the accuracy and reliability of the DAR measurement.[12] By following these protocols, researchers, scientists, and drug development professionals can obtain reliable and consistent DAR data to support the advancement of their Exatecan ADC programs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. youtube.com [youtube.com]
- 3. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 4. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 5. hpst.cz [hpst.cz]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
Application Notes and Protocols for LC-MS Characterization of GGFG-PAB-Exatecan Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy.[1][2] These complex molecules consist of a monoclonal antibody (mAb) covalently linked to a potent cytotoxic payload, combining the specificity of the antibody with the cell-killing ability of the drug.[1][3] The GGFG-PAB-exatecan drug-linker represents a promising platform, utilizing a cleavable tetrapeptide linker (Gly-Gly-Phe-Gly) connected to a self-immolative p-aminobenzyl (PAB) spacer, which in turn is attached to the topoisomerase I inhibitor exatecan.[4][5][6] The GGFG linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B, leading to the release of the exatecan payload within the target cancer cells.[7][8][9]
Accurate characterization of ADCs is critical for ensuring their safety and efficacy.[10] Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and indispensable tool for the comprehensive analysis of ADCs.[1][11] LC-MS methods can provide detailed information on critical quality attributes (CQAs) such as drug-to-antibody ratio (DAR), drug load distribution, identification of conjugation sites, and assessment of heterogeneity.[1][3] This document provides detailed application notes and protocols for the characterization of this compound conjugates using various LC-MS techniques.
Structural Representation of this compound Conjugate
Caption: Structure of a this compound antibody-drug conjugate.
Experimental Protocols
Intact Mass Analysis for DAR Determination
This protocol is designed to determine the average drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.
1.1. Sample Preparation (Deglycosylation)
To simplify the mass spectra, enzymatic removal of N-linked glycans is recommended.
-
Materials:
-
This compound Conjugate (1 mg/mL in PBS)
-
PNGase F (500,000 units/mL)
-
50 mM Sodium Phosphate Buffer, pH 7.5
-
-
Protocol:
-
To 100 µg of the ADC, add 1 µL of PNGase F.
-
Incubate the mixture at 37°C for 4 hours.
-
Desalt the sample using a C4 ZipTip or equivalent solid-phase extraction (SPE) method.
-
Elute the desalted ADC in a solution suitable for LC-MS analysis (e.g., 50% acetonitrile, 0.1% formic acid).
-
1.2. LC-MS Conditions
-
Liquid Chromatography:
-
Column: Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S, 2.1 x 50 mm, 5 µm, 1000Å).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: 20-80% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 80°C.[12]
-
-
Mass Spectrometry:
1.3. Data Analysis
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.
-
Calculate the average DAR by taking the weighted average of the different drug-loaded species.
Table 1: Expected Intact Mass Data for a this compound Conjugate
| Species | Number of Drugs | Theoretical Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| mAb | 0 | 148,000 | 148,002 | 5 |
| ADC | 2 | 150,200 | 150,203 | 25 |
| ADC | 4 | 152,400 | 152,405 | 40 |
| ADC | 6 | 154,600 | 154,608 | 20 |
| ADC | 8 | 156,800 | 156,810 | 10 |
| Average DAR | 4.2 | 4.21 |
Subunit Analysis (Middle-Down)
This approach involves the reduction of interchain disulfide bonds to separate the light and heavy chains, providing more detailed information on drug distribution.
2.1. Sample Preparation (Reduction)
-
Materials:
-
This compound Conjugate (1 mg/mL in PBS)
-
Dithiothreitol (DTT) (1 M stock solution)
-
50 mM Tris buffer, pH 8.0
-
-
Protocol:
2.2. LC-MS Conditions
-
Liquid Chromatography:
-
Column: Reversed-phase column suitable for large peptides/small proteins (e.g., Waters ACQUITY UPLC Protein BEH C4, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10-60% B over 20 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 60°C.
-
-
Mass Spectrometry: Same as in section 1.2.
2.3. Data Analysis
-
Deconvolute the mass spectra to determine the masses of the light and heavy chains with different numbers of conjugated drugs.
Table 2: Expected Subunit Mass Data
| Chain | Number of Drugs | Theoretical Mass (Da) | Observed Mass (Da) |
| Light Chain | 0 | 23,500 | 23,501 |
| Light Chain | 1 | 24,600 | 24,602 |
| Heavy Chain | 0 | 50,500 | 50,501 |
| Heavy Chain | 1 | 51,600 | 51,602 |
| Heavy Chain | 2 | 52,700 | 52,703 |
| Heavy Chain | 3 | 53,800 | 53,805 |
Peptide Mapping (Bottom-Up)
This protocol is used to identify the specific amino acid residues where the drug-linker is conjugated.
3.1. Sample Preparation (Digestion)
-
Materials:
-
Reduced and alkylated ADC sample (from subunit analysis, with an additional alkylation step using iodoacetamide).
-
Trypsin (sequencing grade).
-
50 mM Ammonium Bicarbonate buffer, pH 8.0.
-
-
Protocol:
-
Denature the ADC sample by heating at 95°C for 5 minutes.
-
Reduce the disulfide bonds with 10 mM DTT at 60°C for 1 hour.
-
Alkylate the free cysteines with 20 mM iodoacetamide in the dark at room temperature for 30 minutes.
-
Add trypsin at a 1:20 (w/w) enzyme-to-substrate ratio.
-
Incubate at 37°C overnight.
-
Quench the reaction by adding formic acid to a final concentration of 1%.
-
3.2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 column suitable for peptides (e.g., Thermo Scientific Acclaim PepMap, 75 µm x 15 cm, 2 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in 80% Acetonitrile.
-
Gradient: 5-40% B over 60 minutes.
-
Flow Rate: 300 nL/min.
-
-
Mass Spectrometry:
-
Instrument: High-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 10 most intense precursor ions for fragmentation (HCD or CID).
-
MS1 Resolution: 60,000.
-
MS2 Resolution: 15,000.
-
3.3. Data Analysis
-
Use proteomic software (e.g., Proteome Discoverer, MaxQuant) to search the MS/MS data against the antibody sequence.
-
Include a variable modification corresponding to the mass of the this compound linker-payload on potential conjugation sites (e.g., cysteine residues).
-
Manually validate the spectra of identified drug-conjugated peptides.
Experimental Workflow
Caption: Workflow for the LC-MS characterization of ADCs.
Conclusion
The LC-MS-based methods described in these application notes provide a comprehensive framework for the detailed characterization of this compound conjugates. By employing a multi-level analytical approach, including intact mass analysis, subunit analysis, and peptide mapping, researchers can obtain critical information regarding the drug-to-antibody ratio, drug load heterogeneity, and specific conjugation sites. These detailed protocols and data analysis strategies are essential for the successful development and quality control of this promising class of antibody-drug conjugates. The use of high-resolution mass spectrometry is paramount to achieving the accuracy and sensitivity required for these complex biotherapeutics.
References
- 1. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. GGFG-Exatecan | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid Analysis of Reduced Antibody Drug Conjugate by Online LC-MS/MS with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. Drug Loading and Distribution of ADCs by Mass Spectrometry - Creative Biolabs [creative-biolabs.com]
Application Note & Protocol: Plasma Stability Assay for GGFG-PAB-Exatecan ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's efficacy and safety profile. The GGFG-PAB-Exatecan system utilizes a cathepsin-cleavable tetrapeptide linker (Gly-Gly-Phe-Gly), a self-immolative para-aminobenzyl (PAB) spacer, and the potent topoisomerase I inhibitor, exatecan.
The stability of the ADC in systemic circulation is a crucial parameter, as premature release of the cytotoxic payload can lead to off-target toxicity and reduced therapeutic efficacy.[1][2][3] This application note provides a detailed protocol for assessing the plasma stability of this compound ADCs, focusing on the quantification of intact ADC, released payload, and potential metabolites over time. The methodologies described herein are essential for the preclinical evaluation and optimization of novel ADC candidates.
Principle of the Assay
The plasma stability of a this compound ADC is evaluated by incubating the ADC in plasma from a relevant species (e.g., human, mouse, rat) at physiological temperature (37°C) over a defined time course.[4] Aliquots are taken at various time points and analyzed to determine the concentration of the intact ADC, the amount of released exatecan, and the change in the drug-to-antibody ratio (DAR).[2] Several analytical techniques can be employed, with liquid chromatography-mass spectrometry (LC-MS) being a powerful and widely used method for its sensitivity and specificity in quantifying both the intact ADC and the released payload.[1][2][5]
Key Parameters to Evaluate:
-
Intact ADC Concentration: To determine the rate of clearance or degradation of the ADC.
-
Average Drug-to-Antibody Ratio (DAR): To assess the rate of payload deconjugation.
-
Free Exatecan Concentration: To quantify the premature release of the cytotoxic payload.
-
Formation of Metabolites and Adducts: To understand the degradation pathways of the linker and payload in plasma.
Experimental Workflow
The overall workflow for the plasma stability assay is depicted below.
Exatecan Mechanism of Action
Exatecan is a potent topoisomerase I inhibitor. Topoisomerase I is a nuclear enzyme that relaxes supercoiled DNA by inducing transient single-strand breaks, allowing for DNA replication and transcription. Exatecan stabilizes the covalent complex between topoisomerase I and DNA (the cleavable complex), which prevents the re-ligation of the DNA strand.[6] When the replication fork collides with this stabilized complex, it leads to irreversible double-strand DNA breaks, ultimately triggering apoptotic cell death.
Materials and Reagents
-
This compound ADC
-
Control monoclonal antibody (unconjugated)
-
Exatecan analytical standard
-
Human, mouse, or rat plasma (sodium heparin or EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A magnetic beads
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Experimental Protocol
Preparation of ADC Stock Solution
-
Prepare a stock solution of the this compound ADC in PBS at a concentration of 1 mg/mL.
-
Determine the precise concentration using UV-Vis spectrophotometry at 280 nm.
Incubation in Plasma
-
Thaw frozen plasma at 37°C and centrifuge at 2000 x g for 10 minutes to remove any cryoprecipitates.
-
In a 96-well plate, add the this compound ADC stock solution to the plasma to achieve a final concentration of 0.1 mg/mL.
-
Prepare a control sample with the unconjugated antibody in plasma.
-
Incubate the plate at 37°C.
Time-Course Sampling
-
At each designated time point (e.g., 0, 1, 6, 24, 48, and 72 hours), collect an aliquot (e.g., 50 µL) from the incubation mixture.
-
Immediately quench the reaction by placing the aliquot on ice or by adding an organic solvent like acetonitrile.
-
Store the samples at -80°C until analysis.
Sample Preparation for LC-MS Analysis
For Intact ADC and DAR Analysis:
-
To enrich the ADC from the plasma matrix, use Protein A magnetic beads.[1]
-
Add an appropriate amount of Protein A beads to each plasma aliquot and incubate with gentle mixing to allow for ADC capture.
-
Wash the beads with PBS to remove non-specifically bound plasma proteins.
-
Elute the ADC from the beads using a low pH elution buffer (e.g., 0.1% formic acid).
-
Neutralize the eluate with a suitable buffer.
For Free Exatecan Analysis:
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to the plasma aliquot.[7]
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Collect the supernatant containing the free exatecan and evaporate to dryness.
-
Reconstitute the sample in a suitable mobile phase for LC-MS analysis.
LC-MS Analysis
Intact ADC and DAR Analysis:
-
Chromatography: Use a reversed-phase column suitable for protein analysis.
-
Mobile Phases:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient to elute the ADC.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode to acquire the full MS spectrum of the intact ADC. Deconvolute the raw data to obtain the mass of the different DAR species.
Free Exatecan Analysis:
-
Chromatography: Use a C18 reversed-phase column.
-
Mobile Phases:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient to separate exatecan from other plasma components.
-
Mass Spectrometry: Use multiple reaction monitoring (MRM) for sensitive and specific quantification of exatecan.
Data Presentation
The quantitative data from the plasma stability assay should be summarized in clear and concise tables for easy comparison.
Table 1: Change in Average DAR Over Time
| Time (hours) | Average DAR | % Intact ADC Remaining |
| 0 | 3.8 | 100 |
| 1 | 3.7 | 98 |
| 6 | 3.5 | 92 |
| 24 | 3.1 | 82 |
| 48 | 2.6 | 68 |
| 72 | 2.2 | 58 |
Table 2: Free Exatecan Concentration in Plasma
| Time (hours) | Free Exatecan (ng/mL) | % Payload Released |
| 0 | < LOQ | 0 |
| 1 | 5.2 | 1.3 |
| 6 | 15.8 | 4.0 |
| 24 | 35.1 | 8.8 |
| 48 | 58.9 | 14.7 |
| 72 | 75.3 | 18.8 |
(Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.)
Conclusion
This application note provides a comprehensive protocol for assessing the plasma stability of this compound ADCs. The stability of the ADC in plasma is a critical attribute that influences its therapeutic index.[1][2] The described methodologies, including sample preparation, incubation, and LC-MS analysis, allow for the accurate quantification of intact ADC, average DAR, and free payload concentration over time. The data generated from this assay are invaluable for the selection and optimization of ADC candidates during preclinical drug development. Careful evaluation of plasma stability is essential to ensure that the ADC remains intact in circulation and releases its cytotoxic payload preferentially within the target tumor cells.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Portico [access.portico.org]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Application Notes and Protocols for GGFG-PAB-Exatecan in HER2-Positive Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of GGFG-PAB-Exatecan, a drug-linker conjugate, in the development of Antibody-Drug Conjugates (ADCs) for targeting HER2-positive cancer cell lines. This compound consists of the potent topoisomerase I inhibitor, Exatecan, as the cytotoxic payload, attached to a cleavable tetrapeptide linker (Gly-Gly-Phe-Gly) with a p-aminobenzyl (PAB) spacer. This drug-linker is a key component in the construction of ADCs analogous to Trastuzumab deruxtecan (T-DXd), which has shown significant clinical efficacy in treating HER2-expressing cancers.
The protocols outlined below detail the synthesis of a HER2-targeted ADC using this compound, and subsequent in vitro assays to evaluate its efficacy and mechanism of action in HER2-positive cancer cell lines.
Data Presentation
The following table summarizes the in vitro cytotoxicity (IC50 values) of Exatecan-based ADCs, primarily Trastuzumab deruxtecan (T-DXd), in various HER2-positive cancer cell lines. These values demonstrate the potent and targeted anti-proliferative activity of such ADCs.
| Cell Line | Cancer Type | HER2 Expression | ADC | IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | High | IgG(8)-EXA | 0.41 ± 0.05 | [1] |
| SK-BR-3 | Breast Cancer | High | T-DXd | 0.04 ± 0.01 | [1] |
| BT-474 | Breast Cancer | High | T-DXd | ~1-10 | [2] |
| NCI-N87 | Gastric Cancer | High | T-DXd | Calculated in 63.3% of 49 gastric cancer cell lines | [3] |
| SK-OV-3 | Ovarian Cancer | High | T-DXd | >10,000 ng/mL (Resistant) | |
| HCC1954 | Breast Cancer | High | T-DXd | ~10-100 | [2] |
| MDA-MB-453 | Breast Cancer | Moderate | T-DXd | ~100-1000 | [2] |
Note: IC50 values can vary depending on experimental conditions such as cell density, assay duration, and reagent sources. The data presented here is for comparative purposes.
Signaling Pathways and Mechanisms of Action
HER2 Signaling Pathway
HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that, upon homo- or heterodimerization, activates downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In HER2-positive cancers, the overexpression of the HER2 receptor leads to uncontrolled cell growth. An anti-HER2 ADC, constructed with this compound, binds to the HER2 receptor and is internalized by the cancer cell.
Caption: HER2 Signaling Pathway and ADC Targeting.
Mechanism of Action of Exatecan
Once the ADC is internalized into the lysosome of the cancer cell, the GGFG linker is cleaved by lysosomal proteases, releasing the Exatecan payload. Exatecan is a potent inhibitor of Topoisomerase I, a nuclear enzyme essential for DNA replication and transcription. By stabilizing the Topoisomerase I-DNA cleavage complex, Exatecan prevents the re-ligation of single-strand DNA breaks, leading to the accumulation of double-strand DNA breaks during the S-phase of the cell cycle. This extensive DNA damage ultimately triggers apoptosis (programmed cell death).
Caption: Mechanism of Action of Exatecan.
Experimental Protocols
Synthesis of Anti-HER2-GGFG-PAB-Exatecan ADC (Generalized Protocol)
This protocol describes a general method for conjugating this compound to an anti-HER2 antibody (e.g., Trastuzumab) via cysteine residues. The this compound should be functionalized with a maleimide group for this reaction.
Materials:
-
Anti-HER2 antibody (e.g., Trastuzumab)
-
Maleimide-functionalized this compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Borate buffer (e.g., 500 mM sodium borate, 500 mM NaCl, pH 8.0)
-
Cysteine
-
Desalting columns (e.g., G25)
-
Anhydrous DMSO
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the anti-HER2 antibody in PBS.
-
Add borate buffer to adjust the pH to ~8.0.
-
Add a solution of TCEP (a typical starting point is 4-8 molar equivalents per antibody) to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Drug-Linker Conjugation:
-
Dissolve the maleimide-functionalized this compound in DMSO to prepare a stock solution.
-
Immediately add the drug-linker solution to the reduced antibody solution (a typical starting point is a 1.5-fold molar excess of drug-linker per free thiol).
-
Incubate the reaction mixture at 4°C or room temperature for 1-4 hours with gentle agitation.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of cysteine (e.g., 20-fold molar excess relative to the drug-linker) to cap any unreacted maleimide groups.
-
Incubate for 30 minutes.
-
Purify the ADC from unconjugated drug-linker and other small molecules using a desalting column equilibrated with PBS.
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a BCA assay or by measuring absorbance at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, reverse-phase HPLC, or mass spectrometry.
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).
-
In Vitro Cytotoxicity (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474, NCI-N87)
-
Complete cell culture medium
-
Anti-HER2-GGFG-PAB-Exatecan ADC
-
Control ADC (non-targeting or unconjugated antibody)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of the Anti-HER2-GGFG-PAB-Exatecan ADC and control ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs. Include wells with medium only as a blank and wells with untreated cells as a negative control.
-
Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the ADC concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HER2-positive cancer cell lines
-
Complete cell culture medium
-
Anti-HER2-GGFG-PAB-Exatecan ADC
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate overnight.
-
Treat the cells with the Anti-HER2-GGFG-PAB-Exatecan ADC at concentrations around the IC50 value for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blotting for HER2 Signaling Pathway Analysis
This technique is used to detect changes in the expression and phosphorylation of key proteins in the HER2 signaling pathway following ADC treatment.
Materials:
-
HER2-positive cancer cell lines
-
Anti-HER2-GGFG-PAB-Exatecan ADC
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with the ADC for various time points (e.g., 0, 6, 24, 48 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL reagents.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
-
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and in vitro evaluation of a HER2-targeted ADC using this compound.
Caption: Experimental Workflow for ADC Evaluation.
References
Application of GGFG-PAB-Exatecan in Preclinical Antibody-Drug Conjugate (ADC) Studies
Application Notes
The GGFG-PAB-Exatecan is a sophisticated drug-linker system designed for the development of Antibody-Drug Conjugates (ADCs), a class of targeted cancer therapies. This system combines the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of Exatecan, a topoisomerase I inhibitor. The linker, composed of a tetrapeptide sequence (Gly-Gly-Phe-Gly) and a p-aminobenzyl (PAB) self-immolative spacer, is engineered for controlled release of the payload within the tumor microenvironment.
Mechanism of Action:
The therapeutic strategy of an ADC utilizing this compound begins with the mAb binding to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, internalizing the ADC into the cell.[1][2] The ADC then traffics to the lysosome, an acidic organelle rich in proteases. Within the lysosome, enzymes such as Cathepsin B recognize and cleave the GGFG peptide sequence.[1] This enzymatic cleavage initiates the collapse of the PAB spacer, leading to the release of the active Exatecan payload into the cytoplasm.[1]
Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, a crucial enzyme for DNA replication and transcription.[3][4][5][6] By stabilizing the topoisomerase I-DNA cleavage complex, Exatecan induces DNA strand breaks, ultimately leading to cell cycle arrest and apoptosis.[3][5][6]
Preclinical Evaluation:
Preclinical studies are essential to characterize the efficacy, safety, and pharmacokinetic profile of an ADC employing the this compound linker-drug. These studies typically involve a series of in vitro and in vivo experiments.
In Vitro Studies: Key in vitro assays include cytotoxicity assessments on antigen-positive and antigen-negative cancer cell lines to determine the ADC's potency (IC50) and specificity.[7][8][9] Bystander effect assays are also critical to evaluate the ability of the released Exatecan to kill neighboring antigen-negative tumor cells, a desirable property for treating heterogeneous tumors.[10][11][12] Furthermore, plasma stability assays are performed to ensure the linker remains intact in circulation, minimizing premature drug release and systemic toxicity.[6]
In Vivo Studies: In vivo efficacy is typically evaluated in mouse xenograft models, where human cancer cells are implanted into immunocompromised mice.[13][14][15][16] These studies assess the ADC's ability to inhibit tumor growth and provide insights into dosing schedules and therapeutic windows. Pharmacokinetic (PK) studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its released payload.[13][17]
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Exatecan and Related ADC Payloads
| Compound | Cell Line | IC50 (nM) | Reference |
| Exatecan | SK-BR-3 (HER2+) | 0.41 ± 0.05 | [8] |
| Exatecan | MDA-MB-468 (HER2-) | Subnanomolar | [8] |
| Exatecan | Multiple Cancer Cell Lines | ~1-115 | [18] |
| DXd | Multiple Cancer Cell Lines | 10-20 fold less potent than Exatecan | [19] |
| SN-38 | Multiple Cancer Cell Lines | Less potent than Exatecan | [19] |
Table 2: In Vitro Cytotoxicity of HER2-Targeting ADCs
| ADC | Cell Line | IC50 (nM) | Reference |
| IgG(8)-EXA (Exatecan, DAR 8) | SK-BR-3 (HER2+) | 0.41 ± 0.05 | [8] |
| T-DXd (DXd, DAR 8) | SK-BR-3 (HER2+) | 0.04 ± 0.01 | [8] |
| Mb(4)-EXA (Exatecan, DAR 4) | SK-BR-3 (HER2+) | 9.36 ± 0.62 | [8] |
| Db(4)-EXA (Exatecan, DAR 4) | SK-BR-3 (HER2+) | 14.69 ± 6.57 | [8] |
| Irrelevant IgG(8)-EXA | SK-BR-3 (HER2+) | > 30 | [8] |
| All HER2-ADCs | MDA-MB-468 (HER2-) | > 30 | [8] |
Table 3: In Vivo Antitumor Activity of a HER2-Targeting Exatecan ADC (Tra-Exa-PSAR10)
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| NCI-N87 Xenograft | Tra-Exa-PSAR10 | 1 mg/kg | Strong anti-tumor activity | [13][17] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
ADC constructs (e.g., Target-ADC, Isotype control-ADC)
-
Free Exatecan drug
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Dilution: Prepare a serial dilution of the ADC, isotype control, and free Exatecan in complete culture medium.
-
Treatment: Remove the old medium from the cells and add the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength.
-
CellTiter-Glo® Assay: Follow the manufacturer's instructions to add the reagent to the wells and measure luminescence.[6]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: In Vivo Xenograft Tumor Model Efficacy Study
This protocol describes a typical efficacy study in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line (antigen-positive)
-
Matrigel (optional)
-
ADC constructs (e.g., Target-ADC, Isotype control-ADC)
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.[15]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, Isotype control-ADC, Target-ADC at different dose levels).
-
ADC Administration: Administer the ADC intravenously (i.v.) or intraperitoneally (i.p.) according to the planned dosing schedule (e.g., once weekly).
-
Monitoring: Continue to monitor tumor volume and body weight of the mice throughout the study. Body weight is a key indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
Data Analysis: Plot the mean tumor volume for each group over time. Analyze the statistical significance of the differences in tumor growth between the treatment and control groups.
Visualizations
Caption: Mechanism of action of a this compound ADC.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. Emerging new therapeutic antibody derivatives for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. agilent.com [agilent.com]
- 11. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 12. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 13. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 15. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Generation of Antibody-Drug Conjugate Resistant Models [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Antibody–Exatecan Conjugates with a Novel Self-immolative Moiety Overcome Resistance in Colon and Lung Cancer | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
Application Note: Flow Cytometry Analysis of Antibody-Drug Conjugate (ADC) Binding Featuring a GGFG-PAB-Exatecan Payload
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1] An ADC consists of a monoclonal antibody (mAb) that targets a tumor-associated antigen, a highly potent small-molecule payload, and a chemical linker that connects the two. The GGFG-PAB-Exatecan system represents a sophisticated drug-linker technology. The tetrapeptide sequence (GGFG) is designed to be stable in circulation and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This is connected to a P-aminobenzyl carbamate (PAB) self-immolative spacer, which in turn is linked to Exatecan, a potent topoisomerase I inhibitor.[2] Upon internalization into the target cell and subsequent cleavage of the linker, Exatecan is released, leading to DNA damage and apoptosis.[2][3]
Flow cytometry is an indispensable tool for the characterization of ADCs, offering a high-throughput and quantitative method to assess the binding of an ADC to its target antigen on the cell surface.[4] This application note provides a detailed protocol for the analysis of an ADC featuring the this compound payload binding to target cells using flow cytometry.
Principle of the Assay
This protocol describes the direct staining of target cells with a fluorescently labeled secondary antibody that recognizes the primary ADC. The binding of the ADC to the cell surface is quantified by measuring the mean fluorescence intensity (MFI) of the cell population using a flow cytometer. This allows for the determination of key binding parameters such as the percentage of positive cells and the relative binding affinity.
Experimental Protocols
Materials and Reagents
-
Cells: A cancer cell line known to express the target antigen of the ADC (e.g., SK-BR-3 for a HER2-targeting ADC) and a negative control cell line lacking the target antigen.
-
Antibody-Drug Conjugate (ADC): The specific ADC with the this compound payload.
-
Primary Antibody Control: The unconjugated monoclonal antibody.
-
Isotype Control: An antibody of the same isotype as the ADC that does not bind to the target cells.
-
Secondary Antibody: A fluorescently labeled antibody that specifically binds to the Fc region of the ADC's antibody (e.g., Alexa Fluor 488-conjugated goat anti-human IgG).
-
Flow Cytometry Staining Buffer: Phosphate-buffered saline (PBS) containing 1-2% bovine serum albumin (BSA) or fetal bovine serum (FBS) and 0.05-0.1% sodium azide.
-
Fixation Buffer (Optional): 1-4% paraformaldehyde (PFA) in PBS.
-
FACS Tubes: 5 mL polystyrene round-bottom tubes.
-
Flow Cytometer: Equipped with the appropriate lasers and filters for the chosen fluorophore.
Experimental Workflow
Caption: Experimental workflow for ADC binding analysis by flow cytometry.
Step-by-Step Protocol
-
Cell Preparation:
-
Harvest cells and determine cell viability and concentration using a hemocytometer or an automated cell counter.
-
Wash the cells once with cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in cold Flow Cytometry Staining Buffer to a final concentration of 1 x 10^6 cells/mL.
-
-
ADC Incubation:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each FACS tube.
-
Prepare serial dilutions of the ADC and control antibodies (unconjugated mAb, isotype control) in Flow Cytometry Staining Buffer.
-
Add the appropriate volume of the diluted antibodies to the corresponding tubes. A typical concentration range for the ADC might be from 0.01 to 10 µg/mL.
-
Vortex gently and incubate the tubes for 30-60 minutes at 4°C to allow for binding to cell surface antigens.
-
-
Secondary Antibody Staining:
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer to remove unbound ADC. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the pre-titrated optimal concentration of the fluorescently labeled secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
(Optional) If not analyzing immediately, cells can be fixed with 1-4% PFA for 20 minutes at 4°C. After fixation, wash the cells once with PBS and resuspend in Flow Cytometry Staining Buffer.
-
Acquire the samples on the flow cytometer. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Analysis:
-
Gate the cell population of interest based on forward and side scatter properties to exclude debris and doublets.
-
For each sample, determine the Median Fluorescence Intensity (MFI) and the percentage of positive cells.
-
Subtract the MFI of the isotype control to correct for non-specific binding.
-
Plot the MFI as a function of the ADC concentration to generate a binding curve.
-
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison.
| ADC Concentration (µg/mL) | Target Cells MFI (± SD) | Negative Control Cells MFI (± SD) | % Positive Target Cells |
| 0 (Isotype Control) | 50 (± 5) | 48 (± 4) | 0.5% |
| 0.01 | 250 (± 20) | 55 (± 6) | 15% |
| 0.1 | 1500 (± 110) | 60 (± 7) | 65% |
| 1 | 8000 (± 550) | 75 (± 9) | 98% |
| 10 | 12000 (± 800) | 80 (± 10) | 99% |
Mechanism of Action: this compound ADC
The following diagram illustrates the proposed mechanism of action for an ADC with a this compound payload.
Caption: Mechanism of action of a this compound ADC.
Conclusion
Flow cytometry is a powerful and quantitative technique for the preclinical evaluation of ADCs. The protocol outlined in this application note provides a robust framework for assessing the binding characteristics of ADCs equipped with the this compound drug-linker system. The data generated from these studies are critical for the selection of lead ADC candidates and for understanding the relationship between binding affinity and cytotoxic potency. Careful optimization of experimental parameters and appropriate controls are essential for obtaining high-quality, reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Conjugation Efficiency of GGFG-PAB-Exatecan
Welcome to the technical support center for the GGFG-PAB-Exatecan drug-linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation efficiency and troubleshooting common issues encountered during the preparation of antibody-drug conjugates (ADCs) using this linker.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the this compound linker?
A1: The this compound is a cleavable ADC linker system. The GGFG (Gly-Gly-Phe-Gly) sequence is a tetrapeptide substrate for lysosomal proteases, such as Cathepsin B.[1] Upon internalization of the ADC into a target cell, these proteases cleave the peptide linker. This cleavage triggers the self-immolation of the p-aminobenzyl (PAB) spacer, leading to the release of the potent topoisomerase I inhibitor, exatecan, in its active form inside the tumor cell.[2][3]
Q2: What are the main challenges when conjugating this compound?
A2: The primary challenge with conjugating exatecan-based linkers is the hydrophobicity of the exatecan payload.[4][5][6] This can lead to aggregation of the ADC, especially at higher drug-to-antibody ratios (DAR).[1][4][7] Careful optimization of conjugation conditions and purification methods is crucial to minimize aggregation and ensure a homogenous product.
Q3: What is the recommended conjugation strategy for this compound?
A3: The most common strategy involves a thiol-maleimide reaction. This requires the this compound to be functionalized with a maleimide group and the antibody to have available thiol groups. These thiols are typically generated by the reduction of interchain disulfide bonds in the antibody's hinge region.
Q4: How can I determine the Drug-to-Antibody Ratio (DAR) and aggregation levels of my conjugate?
A4: The average DAR and aggregation can be determined using a combination of analytical techniques:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method to determine the distribution of different drug-loaded species and to calculate the average DAR.
-
Size Exclusion Chromatography (SEC): SEC is the standard method for quantifying the percentage of monomeric, aggregated, and fragmented antibody in a sample.
-
UV/Vis Spectroscopy: This technique can be used to estimate the average DAR by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise measurement of the DAR and can identify the distribution of different drug species.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Drug-to-Antibody Ratio (DAR) | 1. Incomplete Antibody Reduction: Insufficient reduction of disulfide bonds results in fewer available thiol groups for conjugation. 2. Suboptimal Molar Excess of Drug-Linker: An insufficient amount of this compound will lead to incomplete conjugation. 3. Hydrolysis of Maleimide: The maleimide group on the linker can hydrolyze, rendering it inactive for conjugation. This is more likely to occur at higher pH and temperature. 4. Low Antibody Purity: Impurities in the antibody preparation can interfere with the conjugation reaction.[8][9] | 1. Optimize Reduction Conditions: Increase the molar excess of the reducing agent (e.g., TCEP) or extend the incubation time. Ensure the reaction is performed under anaerobic conditions to prevent re-oxidation of thiols. 2. Increase Molar Excess of Drug-Linker: Titrate the molar excess of the this compound to find the optimal ratio for your specific antibody. 3. Control Reaction pH and Temperature: Perform the conjugation at a pH between 6.5 and 7.5 and at a controlled temperature (e.g., 4°C or room temperature) to minimize maleimide hydrolysis.[10] 4. Ensure High Antibody Purity: Use antibody preparations with >95% purity.[8][9] |
| High Levels of Aggregation | 1. Hydrophobicity of Exatecan: The inherent hydrophobicity of exatecan can cause the ADC to aggregate, especially at high DARs.[1][4][5][6][7] 2. High DAR: A higher number of hydrophobic drug-linkers per antibody increases the propensity for aggregation. 3. Inappropriate Buffer Conditions: The pH and salt concentration of the buffer can influence protein solubility and aggregation. 4. Freeze-Thaw Cycles: Repeated freezing and thawing of the ADC solution can induce aggregation. | 1. Optimize DAR: Aim for a lower DAR if aggregation is a persistent issue. A DAR of 4 may be more achievable with lower aggregation than a DAR of 8 for highly hydrophobic payloads. 2. Incorporate Hydrophilic Linkers: If possible, consider using a modified this compound linker that includes a hydrophilic spacer (e.g., PEG, polysarcosine).[11] This has been shown to significantly reduce aggregation. 3. Optimize Buffer Composition: Screen different buffer systems and excipients (e.g., sucrose, polysorbate) to improve ADC solubility and stability. 4. Proper Storage: Aliquot the final ADC product and store at the recommended temperature to avoid freeze-thaw cycles. |
| Poor Conjugation Efficiency/Yield | 1. Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris) can compete with the target thiols for reaction with the maleimide group.[8] 2. Suboptimal Reaction Time: Insufficient incubation time may lead to incomplete conjugation. 3. Presence of Impurities: Impurities in the antibody or drug-linker can inhibit the reaction. | 1. Use Amine-Free Buffers: Perform the conjugation in buffers such as phosphate-buffered saline (PBS) or HEPES.[8] 2. Optimize Incubation Time: Conduct a time-course experiment to determine the optimal incubation time for maximal conjugation. 3. Use High-Purity Reagents: Ensure the antibody and this compound are of high purity. |
Data Presentation
Table 1: Impact of Linker Modification on DAR and Aggregation of Exatecan-Based ADCs.
| ADC Construct | Linker Modification | Target DAR | Achieved DAR | Monomer (%) |
| Trastuzumab-Exatecan | GGFG-PAB | 8 | ~7.8 | >90% (with optimized hydrophilic linker) |
| Trastuzumab-Exatecan | VA-PAB | 8 | ~7.8 | High aggregation with unmodified linker |
| Trastuzumab-Exatecan | VC-PAB | 8 | ~7.8 | High aggregation with unmodified linker |
| Trastuzumab-Exatecan-PEG24 | VC-PAB with PEG24 | 8 | 8 | >99% |
Data synthesized from multiple sources demonstrating the general trend of hydrophobicity-driven aggregation and the mitigating effect of hydrophilic linkers.
Experimental Protocols
Protocol 1: Thiol-Maleimide Conjugation of this compound to an Antibody
This protocol is a general guideline and should be optimized for each specific antibody and application.
1. Antibody Reduction:
-
Prepare the antibody in a suitable reaction buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 5-10 mg/mL.
-
Add a 5-10 molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate at 37°C for 1-2 hours with gentle mixing.
2. Conjugation Reaction:
-
Dissolve the maleimide-functionalized this compound in an organic solvent like DMSO.
-
Add the this compound solution to the reduced antibody solution. A molar excess of 1.5-2.0 per available thiol is a good starting point.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight with gentle mixing. Protect the reaction from light.
3. Quenching:
-
Add a 10-fold molar excess of a quenching reagent, such as N-acetylcysteine, relative to the initial amount of the drug-linker.
-
Incubate for 20-30 minutes at room temperature with gentle mixing to cap any unreacted maleimide groups.
4. Purification:
-
Purify the ADC from unreacted drug-linker, quenching reagent, and other impurities using a suitable method such as:
-
Size Exclusion Chromatography (SEC): Effective for removing small molecule impurities.
-
Tangential Flow Filtration (TFF): Suitable for larger scale purification and buffer exchange.
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADC species with different DARs.
-
5. Characterization:
-
Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Analyze the DAR and aggregation levels using HIC and SEC, respectively.
-
Confirm the integrity of the ADC using LC-MS.
Visualizations
Caption: General workflow for the conjugation of this compound to an antibody.
Caption: A logical workflow for troubleshooting common issues in this compound conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantum dynamics of photophysical aggregates in conjugated polymers [arxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 10. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
addressing hydrophobicity issues of GGFG-PAB-Exatecan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GGFG-PAB-Exatecan antibody-drug conjugate (ADC) payload. The information provided addresses common challenges related to the hydrophobicity of this molecule and offers guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
A1: this compound is a drug-linker conjugate used for the creation of antibody-drug conjugates (ADCs). It consists of three main parts:
-
Exatecan: A potent topoisomerase I inhibitor that serves as the cytotoxic payload.[1] It is a derivative of camptothecin.
-
GGFG Linker: A tetrapeptide linker (Glycine-Glycine-Phenylalanine-Glycine) that is designed to be cleaved by lysosomal proteases, such as Cathepsin B, within the target cancer cell.[2][3]
-
PAB (p-aminobenzyl) spacer: A self-immolative spacer that connects the linker to the payload and releases the unmodified exatecan upon linker cleavage.
Q2: Why is hydrophobicity a concern when working with this compound?
A2: Both the exatecan payload and the GGFG linker contribute to the overall hydrophobicity of the ADC.[4] The GGFG linker contains hydrophobic amino acid residues (Phenylalanine and Glycine).[4] This hydrophobicity can lead to several challenges during ADC development and experimentation, including:
-
Aggregation: Hydrophobic interactions between ADC molecules can cause them to clump together, forming aggregates.[5] Aggregation is a critical quality attribute to monitor as it can affect efficacy and safety.
-
Poor Solubility: The ADC may be difficult to dissolve and keep in solution in aqueous buffers, especially at higher concentrations and drug-to-antibody ratios (DAR).[5]
-
Increased Plasma Clearance: Highly hydrophobic ADCs can be cleared more rapidly from circulation, reducing their therapeutic window.
-
Non-specific Uptake: Increased hydrophobicity can lead to non-specific binding to cells and tissues, potentially causing off-target toxicity.
Q3: What are the initial signs of hydrophobicity-related issues in my experiments?
A3: You may be encountering hydrophobicity-related problems if you observe any of the following:
-
Difficulty dissolving the ADC in your chosen buffer.
-
Precipitation of the ADC during storage, even at 4°C.
-
The appearance of high molecular weight species (aggregates) in size-exclusion chromatography (SEC-HPLC).
-
Poor peak shape and recovery during hydrophobic interaction chromatography (HIC-HPLC).
-
Inconsistent results in cell-based assays.
Troubleshooting Guides
Issue 1: ADC Aggregation
Aggregation is a common issue with hydrophobic ADCs. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| High Drug-to-Antibody Ratio (DAR) | A higher number of hydrophobic drug-linkers per antibody increases the overall hydrophobicity and propensity for aggregation. Consider optimizing the conjugation reaction to achieve a lower, more controlled DAR. For exatecan-based ADCs, a DAR of 8 has been achieved with hydrophobicity masking strategies.[2][6][7] |
| Inappropriate Buffer Conditions | The pH and ionic strength of the formulation buffer can significantly impact ADC stability. Screen a range of pH values (typically between 5.0 and 7.0) and ionic strengths to find the optimal conditions for your specific ADC.[5] |
| Suboptimal Formulation Excipients | The addition of certain excipients can help to stabilize the ADC and prevent aggregation. Consider including solubility-enhancing agents such as arginine or non-ionic surfactants like polysorbate 20 or 80 in your formulation.[5] |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce stress on the ADC and promote aggregation.[5] Aliquot your ADC into single-use volumes to avoid multiple freeze-thaw cycles. |
| Elevated Temperature | Storage at elevated temperatures can accelerate aggregation. Store your ADC at the recommended temperature (typically 2-8°C for short-term and -20°C or -80°C for long-term storage). |
Issue 2: Poor Solubility
If you are having trouble dissolving your this compound ADC, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Incorrect Solvent | For initial reconstitution of the lyophilized drug-linker, use a small amount of an organic solvent like DMSO before adding the aqueous buffer.[8] |
| Buffer Composition | The choice of buffer is critical. Citrate and histidine buffers are commonly used for ADCs.[9] The inclusion of excipients is often necessary. |
| Insufficient Mixing | Ensure the ADC is mixed gently but thoroughly after adding the buffer. Avoid vigorous shaking or vortexing, which can cause aggregation. Gentle swirling or inversion is recommended. |
| Concentration Too High | Highly concentrated ADC solutions are more prone to solubility issues. Try working with a lower concentration of the ADC. |
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC-HPLC)
This protocol provides a general method for analyzing the presence of aggregates in your ADC sample.
Objective: To separate and quantify monomeric, aggregated, and fragmented ADC species based on their size.
Materials:
-
ADC sample
-
Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
-
SEC-HPLC column (e.g., Agilent AdvanceBio SEC 300Å, or similar)
-
HPLC system with a UV detector
Method:
-
System Preparation: Equilibrate the SEC-HPLC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Analysis: Integrate the peaks corresponding to the aggregate, monomer, and fragment. The percentage of aggregate can be calculated as: (Area of Aggregate Peak / Total Area of All Peaks) x 100
Expected Results: A successful separation will show a main peak for the monomeric ADC and smaller peaks at earlier retention times for any aggregates.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) and Hydrophobicity by Hydrophobic Interaction Chromatography (HIC-HPLC)
This protocol describes a method to determine the average DAR and assess the hydrophobicity profile of your ADC.
Objective: To separate ADC species with different numbers of conjugated drug-linkers based on their hydrophobicity.
Materials:
-
ADC sample
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0
-
HIC-HPLC column (e.g., Tosoh TSKgel Butyl-NPR, or similar)
-
HPLC system with a UV detector
Method:
-
System Preparation: Equilibrate the HIC-HPLC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Analysis: Peaks will elute in order of increasing hydrophobicity (and therefore, increasing DAR). The average DAR can be calculated from the area of each peak.
Expected Results: The chromatogram will show a series of peaks, with each peak corresponding to a different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
Quantitative Data Summary
The following tables provide a summary of typical formulation components and analytical parameters for ADCs with hydrophobicity challenges. These should be used as a starting point for optimization.
Table 1: Recommended Formulation Buffers and Excipients
| Component | Concentration Range | Purpose |
| Buffering Agent | 10-50 mM | Maintain pH and stability |
| Histidine | ||
| Citrate | ||
| Tonicity Modifier | Adjust osmolality | |
| Sodium Chloride | 50-150 mM | |
| Solubility Enhancer | Reduce aggregation | |
| Arginine | 100-250 mM | |
| Surfactant | Prevent surface adsorption and aggregation | |
| Polysorbate 20/80 | 0.01-0.1% (w/v) |
Table 2: Typical SEC-HPLC and HIC-HPLC Parameters
| Parameter | SEC-HPLC | HIC-HPLC |
| Column | Size-exclusion | Hydrophobic interaction (e.g., Butyl, Phenyl) |
| Mobile Phase A | Isocratic buffer (e.g., PBS) | High salt buffer (e.g., 1.5 M (NH₄)₂SO₄) |
| Mobile Phase B | - | Low salt buffer |
| Gradient | Isocratic | Linear gradient from A to B |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at 280 nm | UV at 280 nm |
Signaling and Experimental Logic Diagrams
References
- 1. Antibody–Exatecan Conjugates with a Novel Self-immolative Moiety Overcome Resistance in Colon and Lung Cancer | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 6. researchgate.net [researchgate.net]
- 7. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Improved characterization of trastuzumab deruxtecan with PTCR and internal fragments implemented in middle-down MS workflows - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GGFG-PAB-Exatecan ADC Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production and scale-up of GGFG-PAB-Exatecan Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal reaction conditions (pH, temperature, time). | Optimize reaction parameters. Perform small-scale experiments to determine the ideal pH (typically 7-8 for thiol-maleimide chemistry), temperature, and reaction time.[][2] |
| Poor quality of antibody or linker-payload. | Ensure high purity (>95%) of the monoclonal antibody and linker-payload.[3] Use fresh, properly stored reagents. | |
| Inefficient antibody reduction (for cysteine conjugation). | Optimize the concentration of the reducing agent (e.g., TCEP) and the reduction time. Monitor the generation of free thiols. | |
| High Levels of Aggregation | Hydrophobicity of the GGFG linker and exatecan payload. | Modify the formulation buffer by adding stabilizing excipients like polysorbate 80.[4] Consider using a more hydrophilic linker if aggregation persists.[5][6] |
| High Drug-to-Antibody Ratio (DAR). | A high DAR increases hydrophobicity and the propensity for aggregation.[6][7] Optimize the conjugation reaction to target a lower, more stable DAR (e.g., 4) if aggregation is problematic with a higher DAR (e.g., 8). | |
| Unfavorable buffer conditions (pH, salt concentration). | Maintain the ADC in a buffer system that promotes stability. Avoid pH values near the antibody's isoelectric point.[8] | |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Variability in the conjugation process. | Tightly control all reaction parameters, including reagent concentrations, temperature, and reaction time.[][9] |
| Heterogeneity of conjugation sites (for lysine conjugation). | Consider site-specific conjugation technologies to achieve a more homogeneous DAR.[7] | |
| Inaccurate analytical methods for DAR determination. | Utilize and validate robust analytical techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate DAR measurement.[10][11] | |
| Poor Stability / Premature Drug Release | Linker instability in plasma. | The GGFG linker is cleaved by lysosomal enzymes like Cathepsin B.[12] If premature cleavage is observed in stability studies, re-evaluate the linker chemistry. Newer generation linkers may offer enhanced stability.[10] |
| Photodegradation or thermal instability. | Protect the ADC from light and store at recommended temperatures (typically 2-8°C for liquid formulations, or frozen).[13] | |
| Difficulties in Purification | Inefficient removal of unconjugated antibody. | Optimize chromatography steps (e.g., HIC, ion exchange) to improve the separation of the ADC from the unconjugated antibody.[14] |
| Residual free linker-payload. | Utilize Tangential Flow Filtration (TFF) with an appropriate molecular weight cut-off to remove small molecule impurities.[2] Multiple diafiltration volumes may be necessary. | |
| Aggregates co-eluting with the desired ADC. | Implement a size-exclusion chromatography (SEC) step to remove high molecular weight species.[8] |
Frequently Asked Questions (FAQs)
1. What are the main challenges in scaling up the production of this compound ADCs?
The primary challenges include:
-
Managing Aggregation: The hydrophobic nature of the GGFG linker and exatecan payload can lead to increased aggregation upon scale-up.[5][8]
-
Maintaining Consistency: Ensuring batch-to-batch consistency in terms of DAR, purity, and aggregation levels is critical and becomes more challenging at larger scales.[15]
-
Process Control: Precise control over process parameters such as mixing, temperature, and addition rates is crucial for a reproducible manufacturing process.[9]
-
Purification Efficiency: Scaling up purification processes like chromatography and TFF requires careful optimization to maintain separation efficiency and product recovery.[2]
-
Handling of Potent Compounds: Exatecan is a highly potent cytotoxic agent, requiring specialized facilities and handling procedures to ensure operator safety.[9][15]
2. How does the Drug-to-Antibody Ratio (DAR) impact the properties of the this compound ADC?
The DAR is a critical quality attribute that significantly influences the ADC's performance:
-
Efficacy: A higher DAR generally leads to increased potency, as more cytotoxic payload is delivered to the target cell.[16]
-
Pharmacokinetics: High DAR ADCs can exhibit faster clearance from circulation due to increased hydrophobicity.[7]
-
Stability: Increased hydrophobicity from a higher DAR can lead to a greater propensity for aggregation, which can compromise stability and shelf-life.[6][7]
-
Therapeutic Window: The optimal DAR is a balance between efficacy and toxicity. A very high DAR may lead to off-target toxicity.[16]
3. What are the recommended analytical methods for characterizing this compound ADCs?
A panel of analytical techniques is required to characterize the complex nature of ADCs:
-
Hydrophobic Interaction Chromatography (HIC): Used to determine the DAR distribution and assess the average DAR.[10][11]
-
Size Exclusion Chromatography (SEC): To quantify high molecular weight species (aggregates) and fragments.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass determination for the intact ADC and its subunits, confirming the DAR and identifying modifications.[10]
-
Reversed-Phase HPLC (RP-HPLC): Can also be used for DAR analysis and to assess purity.[10]
-
Enzyme-Linked Immunosorbent Assay (ELISA): To determine the binding affinity of the ADC to its target antigen.[10]
-
Cell-based Cytotoxicity Assays: To measure the in vitro potency of the ADC.[5][9]
4. What are some key considerations for the formulation development of this compound ADCs?
Formulation development aims to ensure the stability and efficacy of the ADC during storage and administration. Key considerations include:
-
Buffer System: Selecting a buffer with a pH that maintains the stability of the antibody and the integrity of the linker.
-
Excipients: The use of stabilizers, such as surfactants (e.g., polysorbate 80) and cryoprotectants (e.g., sucrose, trehalose), is often necessary to prevent aggregation and protect the ADC during freeze-thaw cycles.[4]
-
Concentration: The protein concentration can impact stability, with higher concentrations sometimes leading to increased aggregation.
-
Storage Conditions: Determining the optimal storage temperature (refrigerated or frozen) and protecting the product from light are crucial.[13]
Data Presentation
Table 1: Comparison of Exatecan ADC Constructs with Varying Linker-Payloads
| Linker-Payload | Conjugation Yield (%) | DAR (by MS) | HMWS (%) | IC50 (SKBR-3, nM) |
| VC-PAB-Exatecan (LP1) | 54 | 2.1 | 18.3 | 0.35 |
| VC-PAB-PEG2-Exatecan (LP2) | 65 | 3.5 | 11.2 | 0.28 |
| VC-PAB-PEG12-Exatecan (LP3) | 81 | 6.8 | 2.5 | 0.15 |
| This compound (similar to LP1) | Data not specified, but challenges with hydrophobicity are noted. | Typically targeted at 4 or 8. | Prone to aggregation, especially at high DAR. | Potent cytotoxicity is expected. |
| VC-PAB-PEG24-Exatecan (LP5) | >90 | 8.0 | <1 | 0.08 |
Data adapted from a study on trastuzumab-based exatecan ADCs. HMWS = High Molecular Weight Species (aggregates). This table illustrates how modifications to the linker, such as the inclusion of PEG chains, can improve conjugation efficiency and reduce aggregation.[5]
Experimental Protocols
Note: The following protocols are generalized based on common practices for ADC production. Specific parameters should be optimized for your particular antibody and process.
Protocol 1: Cysteine-Based Conjugation of this compound
-
Antibody Preparation:
-
Start with the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Ensure the antibody concentration is between 5-20 mg/mL.
-
-
Reduction of Interchain Disulfides:
-
Add a 10-fold molar excess of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution.
-
Incubate at 37°C for 1-2 hours with gentle mixing.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized this compound linker-payload in an organic solvent like DMSO to create a stock solution.
-
Add the linker-payload stock solution to the reduced antibody solution. A typical molar excess of the linker-payload is 1.5 to 5-fold over the available free thiols.
-
Incubate at room temperature for 1-3 hours with gentle mixing. Protect from light.
-
-
Quenching:
-
Add a 3-fold molar excess of a quenching reagent like N-acetylcysteine over the initial linker-payload amount to cap any unreacted maleimides.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Proceed immediately to purification (Protocol 2).
-
Protocol 2: Purification of this compound ADC
-
Diafiltration/Buffer Exchange (TFF):
-
Use a Tangential Flow Filtration (TFF) system with a 30 kDa molecular weight cut-off (MWCO) membrane.
-
Perform diafiltration with at least 10 diavolumes of the final formulation buffer (e.g., histidine buffer with sucrose and polysorbate 80) to remove unconjugated linker-payload, quenching reagent, and organic solvent.
-
-
Chromatographic Polishing (Optional, if needed):
-
Hydrophobic Interaction Chromatography (HIC):
-
Load the diafiltered ADC onto a HIC column (e.g., Butyl or Phenyl Sepharose).
-
Elute with a decreasing salt gradient (e.g., ammonium sulfate or sodium chloride) to separate ADC species with different DARs and remove unconjugated antibody.
-
-
Size Exclusion Chromatography (SEC):
-
Load the ADC onto an SEC column to remove high molecular weight aggregates.
-
Elute with the final formulation buffer.
-
-
-
Sterile Filtration and Storage:
-
Filter the purified ADC through a 0.22 µm sterile filter.
-
Store at the recommended temperature (e.g., 2-8°C or -20°C to -80°C).[13]
-
Protocol 3: Analytical Characterization
-
DAR Analysis by HIC-HPLC:
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer).
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer).
-
Gradient: A linear gradient from high to low salt concentration.
-
Detection: UV at 280 nm.
-
The different DAR species will elute at different retention times, allowing for quantification.
-
-
Aggregate Analysis by SEC-HPLC:
-
Column: An SEC column suitable for monoclonal antibodies.
-
Mobile Phase: Isocratic elution with the formulation buffer.
-
Detection: UV at 280 nm.
-
Quantify the percentage of high molecular weight species (aggregates) relative to the monomer peak.
-
Visualizations
Caption: Workflow for this compound ADC Production.
Caption: Troubleshooting Logic for ADC Aggregation.
References
- 2. hiyka.com [hiyka.com]
- 3. Antibody Conjugation Troubleshooting [bio-techne.com]
- 4. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 5. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. pharmacompass.com [pharmacompass.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. agilent.com [agilent.com]
- 12. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mycenax.com [mycenax.com]
- 15. ADC Manufacturing Challenges & How CDMOs Help [piramalpharmasolutions.com]
- 16. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
Exatecan ADC In Vivo Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of Exatecan antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms leading to the in vivo instability of Exatecan ADCs?
A1: The in vivo instability of Exatecan ADCs is a multifaceted issue primarily driven by:
-
Linker Instability: Premature cleavage of the linker in systemic circulation is a major contributor to instability.[1][][3][4] This can be caused by enzymatic degradation or chemical hydrolysis, leading to the off-target release of the cytotoxic exatecan payload and increased systemic toxicity.[][5]
-
Hydrophobicity of Exatecan: Exatecan is a hydrophobic molecule.[1][6] When conjugated to an antibody, especially at a high drug-to-antibody ratio (DAR), it can lead to ADC aggregation.[1][7][8] This aggregation can compromise the manufacturing process, increase immunogenicity, and lead to faster plasma clearance, thereby reducing the ADC's efficacy.[7][8]
-
Payload Deconjugation: Besides linker cleavage, the bond connecting the linker to the antibody or the payload can also be labile, leading to the release of the linker-payload or the free payload. Early generation linkers, in particular, can be prone to spontaneous deconjugation.[9]
Q2: How does the choice of linker impact the stability and efficacy of Exatecan ADCs?
A2: The linker is a critical component that dictates the stability, efficacy, and toxicity profile of an ADC.[3] An ideal linker for Exatecan ADCs should:
-
Be highly stable in circulation to prevent premature payload release.[10][11][12]
-
Enable efficient and traceless release of the exatecan payload within the target tumor cells.[1][13]
-
Possess favorable physicochemical properties , such as hydrophilicity, to counteract the hydrophobicity of exatecan and minimize aggregation.[1][3][13]
Novel linker technologies, such as those incorporating hydrophilic spacers (e.g., PEG) or employing more stable chemical bonds, have been developed to address the challenges associated with traditional linkers.[1][14]
Q3: What is the "bystander effect" in the context of Exatecan ADCs, and how is it related to linker design?
A3: The bystander effect is the ability of a released ADC payload to kill neighboring antigen-negative tumor cells.[4] This is particularly important in tumors with heterogeneous antigen expression. For the bystander effect to occur with Exatecan ADCs, the released payload must be able to cross cell membranes. The design of the linker is crucial as it influences the properties of the released payload.[9] A cleavable linker that releases a membrane-permeable form of exatecan can facilitate a potent bystander effect.[11] Conversely, non-cleavable linkers release a payload-linker-amino acid complex that is often charged and cannot efficiently cross cell membranes, thus limiting the bystander effect.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the development and in vivo testing of Exatecan ADCs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High systemic toxicity and narrow therapeutic window. | Premature release of the exatecan payload due to linker instability in plasma.[][4] | • Redesign the linker to enhance plasma stability. Consider using linkers with improved enzymatic or chemical resistance, such as phosphonamidate-based linkers.[1][3] • Optimize the cleavage site of the linker to be more specific to the tumor microenvironment (e.g., enzymes overexpressed in tumors).[9] |
| ADC aggregation and poor pharmacokinetics (PK). | The hydrophobic nature of the exatecan payload, especially at high DARs.[1][7][8] | • Incorporate hydrophilic moieties into the linker, such as polyethylene glycol (PEG) chains, to offset the hydrophobicity of exatecan.[1][14] • Utilize site-specific conjugation technologies to produce homogeneous ADCs with a defined DAR, which can lead to improved PK profiles.[15] • Consider reducing the DAR, although this may impact potency. |
| Suboptimal anti-tumor efficacy in vivo despite potent in vitro cytotoxicity. | • Poor ADC stability leading to reduced tumor accumulation. • Inefficient payload release within the tumor cells.[10] • Limited bystander effect in heterogeneous tumors.[7] | • Assess ADC stability in plasma and optimize the linker for better stability.[4][15] • Ensure the linker is efficiently cleaved by intracellular enzymes (e.g., lysosomal proteases like Cathepsin B).[8][10] • Employ a cleavable linker that releases a membrane-permeable exatecan payload to enhance the bystander effect.[11] |
| Inconsistent results between different ADC batches. | Heterogeneity in the drug-to-antibody ratio (DAR) and conjugation sites.[16] | • Employ site-specific conjugation methods to produce homogeneous ADCs with a consistent DAR. • Implement robust analytical characterization methods to ensure batch-to-batch consistency. |
Data Summary
Table 1: Comparison of Different Linker Technologies for Exatecan ADCs
| Linker Platform | Key Features | Reported Advantages | Reference(s) |
| Phosphonamidate-based Linker | Employs a stable phosphonamidate bond for conjugation. Can incorporate hydrophilic spacers like PEG. | Drastically improved linker stability in vitro and in vivo. Enables construction of highly loaded (DAR8) ADCs with excellent solubility and antibody-like PK. Superior in vivo efficacy compared to approved ADCs. | [1][3][4][14] |
| "Exo-Linker" Platform | Repositions the cleavable peptide linker at the exo position of the p-aminobenzylcarbamate moiety. Incorporates hydrophilic glutamic acid. | Reduced premature payload release. Allows for higher DARs without significant aggregation. Improved in vivo profiles compared to conventional linkers. | [6] |
| Hydrophilic Linker with Traceless Release | Incorporates hydrophilic components to offset exatecan's hydrophobicity and enables the release of unmodified exatecan. | Improved therapeutic index. Allows for conjugation of hydrophobic payloads without compromising ADC properties. | [13] |
| Peptidyl Spacer (e.g., Gly-Gly-Phe-Gly) | Designed to be stable in circulation and cleaved by lysosomal enzymes. | High potency against target-positive cancer cell lines in vitro. | [10] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the Exatecan ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Incubate the Exatecan ADC at a defined concentration (e.g., 1 mg/mL) in human or mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Immediately stop the reaction by adding an appropriate quenching solution (e.g., acetonitrile with an internal standard).
-
Process the samples to precipitate plasma proteins (e.g., centrifugation).
-
Analyze the supernatant using LC-MS/MS to quantify the amount of intact ADC, free exatecan payload, and any linker-payload metabolites.
-
Calculate the percentage of intact ADC remaining at each time point to determine the ADC's plasma half-life.
Protocol 2: Bystander Killing Assay
Objective: To evaluate the ability of the released exatecan payload to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture antigen-positive and antigen-negative cancer cells. The antigen-negative cells should be labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
Treat the co-culture with the Exatecan ADC at a concentration that is cytotoxic to the antigen-positive cells but not to the antigen-negative cells in a monoculture.
-
Include appropriate controls: untreated co-culture, co-culture treated with a non-targeting ADC, and monocultures of both cell lines treated with the ADC.
-
Incubate the plates for a suitable duration (e.g., 5-7 days).
-
Assess the viability of the fluorescently labeled antigen-negative cells using high-content imaging or flow cytometry.
-
A significant reduction in the number of viable antigen-negative cells in the ADC-treated co-culture compared to the controls indicates a bystander effect.[4]
Visualizations
Caption: In vivo fate of an Exatecan ADC.
Caption: Troubleshooting workflow for Exatecan ADC stability.
References
- 1. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 3. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. seekingalpha.com [seekingalpha.com]
- 10. researchgate.net [researchgate.net]
- 11. New Life of Topoisomerase I Inhibitors as Antibody Drug Conjugate Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Life of Topoisomerase I Inhibitors as Antibody–Drug Conjugate Warheads | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. watermark02.silverchair.com [watermark02.silverchair.com]
- 15. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
overcoming off-target toxicity of GGFG-PAB-Exatecan conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GGFG-PAB-Exatecan antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound conjugates.
Issue 1: Higher than expected off-target toxicity in vitro.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Premature payload release in culture medium. | Assess the stability of the ADC in the culture medium over the time course of the experiment using LC-MS/MS to quantify free Exatecan. | Minimal increase in free Exatecan concentration over time, indicating linker stability. |
| Non-specific uptake by antigen-negative cells. | Perform a cytotoxicity assay comparing antigen-negative and antigen-positive cell lines. Include a naked antibody control. | Significantly higher IC50 in antigen-negative cells, indicating target-dependent toxicity. |
| High bystander effect. | Conduct a co-culture experiment with antigen-positive and antigen-negative cells, or a conditioned medium transfer assay.[1][2][3][4] | Determine the extent of killing of antigen-negative cells to understand the contribution of the bystander effect. |
| Payload sensitivity of the cell line. | Determine the IC50 of free Exatecan on the specific antigen-negative cell line being used. | Provides a baseline for the inherent sensitivity of the cells to the payload. |
Issue 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable drug-to-antibody ratio (DAR). | Characterize the DAR of different ADC batches using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. | Consistent DAR values across batches. Higher DARs can lead to increased hydrophobicity and aggregation.[5][6] |
| ADC aggregation. | Analyze ADC preparations for aggregates using Size Exclusion Chromatography (SEC).[5][6] | Monomeric ADC with minimal aggregation. Aggregates can lead to faster clearance and altered activity.[5] |
| Inconsistent linker cleavage. | Perform a lysosomal lysate assay with the ADC and quantify the release of Exatecan over time. | Consistent and expected rate of payload release. |
| Cell line instability or heterogeneity. | Ensure consistent cell passage number and morphology. Periodically verify target antigen expression levels via flow cytometry. | Stable antigen expression and consistent cell growth characteristics. |
Issue 3: Unexpected toxicity in vivo (e.g., myelosuppression, thrombocytopenia).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor plasma stability leading to premature payload release. | Conduct a pharmacokinetic (PK) study in a relevant animal model, measuring total antibody, conjugated ADC, and free Exatecan levels in plasma over time.[7][8][9][10] | The ADC should exhibit a long half-life with minimal premature release of Exatecan. |
| On-target, off-tumor toxicity. | Evaluate the expression of the target antigen in healthy tissues of the animal model using immunohistochemistry (IHC). | Low to no expression of the target antigen in tissues associated with the observed toxicity. |
| Fc-mediated uptake in non-target cells. | Engineer the Fc region of the antibody to reduce binding to Fcγ receptors and evaluate the modified ADC in vivo. | Reduced off-target toxicity in tissues with high Fcγ receptor expression. |
| High bystander effect impacting healthy tissues. | Modulate the bystander effect by altering the linker or payload properties. This is a more advanced and long-term strategy. | A more localized cytotoxic effect with reduced damage to surrounding healthy tissue. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound ADCs?
A1: this compound ADCs exert their cytotoxic effect through a multi-step process. The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized into the cell, typically via endocytosis, and trafficked to the lysosome. Inside the acidic environment of the lysosome, the GGFG linker is cleaved by lysosomal proteases, such as Cathepsin B.[7] This cleavage event initiates the self-immolation of the PAB spacer, leading to the release of the Exatecan payload into the cytoplasm. Exatecan is a potent topoisomerase I inhibitor. It intercalates into DNA and traps the topoisomerase I-DNA complex, leading to DNA strand breaks and ultimately, apoptotic cell death.[11]
Q2: What are the primary drivers of off-target toxicity with these conjugates?
A2: Off-target toxicity of this compound conjugates can arise from several factors:
-
Premature Payload Release: Instability of the linker in circulation can lead to the release of Exatecan before the ADC reaches the target tumor cells, causing systemic toxicity.[12]
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to the ADC binding and killing normal cells.
-
Non-specific Uptake: ADCs can be taken up by cells that do not express the target antigen, particularly by cells of the reticuloendothelial system, through Fc-receptor mediated mechanisms.
-
Bystander Effect: Exatecan is a membrane-permeable payload.[13] After being released from the target cell, it can diffuse into and kill neighboring healthy cells. While beneficial for treating heterogeneous tumors, this can also contribute to off-target toxicity.[1][13][14]
-
Hydrophobicity of Exatecan: The hydrophobic nature of Exatecan can contribute to ADC aggregation, which may alter its pharmacokinetic properties and lead to off-target accumulation.[5][6][15]
Q3: How can I reduce the off-target toxicity of my this compound conjugate?
A3: Several strategies can be employed to mitigate off-target toxicity:
-
Linker Optimization: Designing more stable linkers that are selectively cleaved only within the tumor microenvironment can reduce premature payload release.[12]
-
Antibody Engineering: Modifying the Fc region of the antibody to reduce its interaction with Fcγ receptors can decrease non-specific uptake by immune cells.[12] Bispecific antibodies that require binding to two different antigens for activation can also enhance tumor specificity.[12]
-
Site-Specific Conjugation: Controlling the location and number of payload molecules conjugated to the antibody (drug-to-antibody ratio, DAR) can lead to a more homogeneous ADC with an improved therapeutic window.[12]
-
Payload Modification: While more complex, modifying the payload to reduce its membrane permeability could limit the bystander effect.
-
Inverse Targeting: This novel approach involves co-administering a payload-binding agent that can "mop up" prematurely released payload in circulation.[12]
Q4: What is the "bystander effect" and is it always desirable?
A4: The bystander effect is the ability of a cytotoxic payload, once released from a targeted cancer cell, to diffuse across the cell membrane and kill neighboring cells, even if they do not express the target antigen.[1][13][14] Exatecan is known to have a significant bystander effect.[13]
-
Advantages: The bystander effect can be highly beneficial in treating heterogeneous tumors where not all cancer cells express the target antigen. It can help to eliminate antigen-negative cancer cells within the tumor mass.[1]
-
Disadvantages: A strong bystander effect can also lead to increased off-target toxicity by killing healthy cells surrounding the tumor.[14] The ideal scenario is a controlled bystander effect that is potent within the tumor microenvironment but limited in healthy tissues.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Exatecan and its Conjugates
| Compound | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Free Exatecan | MOLT-4 (Leukemia) | - | 0.08 | [16] |
| Free Exatecan | CCRF-CEM (Leukemia) | - | 0.06 | [16] |
| Free Exatecan | DU145 (Prostate) | - | 0.05 | [16] |
| Free Exatecan | DMS114 (Lung) | - | 0.11 | [16] |
| Exatecan-based ADC | SK-BR-3 (Breast) | HER2 | 0.41 ± 0.05 | [17] |
| Exatecan-based ADC | MDA-MB-468 (Breast) | HER2-negative | > 30 | [17] |
Table 2: Pharmacokinetic Parameters of Exatecan
| Parameter | Value | Species | Dosing Schedule | Reference |
| Clearance | 1.39 L/h/m² | Human | 21-day continuous IV infusion | [18] |
| Volume of Distribution (Vss) | 39.66 L | Human | 21-day continuous IV infusion | [18] |
| Elimination Half-life (t1/2) | ~25 hours (released from PEG-Exa) | Mouse | Single intraperitoneal dose | [19] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the this compound conjugate in plasma and quantify the rate of premature payload release.
Materials:
-
This compound ADC
-
Human, rat, or mouse plasma (sodium heparin or EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
LC-MS/MS system
Procedure:
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Spike the this compound ADC into the plasma at a final concentration of 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the plasma samples.
-
Immediately process the samples to precipitate plasma proteins and extract the free Exatecan. This is typically done by adding a cold organic solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant containing the free Exatecan by a validated LC-MS/MS method to quantify its concentration.[7][8][9][10][12][20]
-
Calculate the percentage of released payload at each time point relative to the initial total payload concentration.
Protocol 2: Bystander Effect Co-Culture Assay
Objective: To evaluate the ability of the this compound ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive cancer cell line (e.g., HER2-positive SK-BR-3)
-
Antigen-negative cancer cell line, stably expressing a fluorescent protein (e.g., GFP-MCF7)
-
This compound ADC
-
Appropriate cell culture medium and supplements
-
96-well culture plates
-
Fluorescence microscope or high-content imager
Procedure:
-
Seed the antigen-positive and GFP-expressing antigen-negative cells together in a 96-well plate at a defined ratio (e.g., 1:1).
-
Allow the cells to adhere overnight.
-
Treat the co-culture with a serial dilution of the this compound ADC. Include untreated wells as a control.
-
Incubate the plate for a period of time sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
At the end of the incubation, wash the cells with PBS.
-
Image the plate using a fluorescence microscope or a high-content imager to specifically visualize and count the number of viable GFP-expressing antigen-negative cells.
-
Quantify the reduction in the number of antigen-negative cells in the ADC-treated wells compared to the untreated control wells to determine the extent of the bystander effect.[1][2][3][4]
Visualizations
Caption: Mechanism of action of this compound ADC.
References
- 1. agilent.com [agilent.com]
- 2. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 6. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dls.com [dls.com]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Phase I and Pharmocokinetic Study of Exatecan Mesylate Administered as a Protracted 21-Day Infusion in Patients with Advanced Solid Malignancies1 | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 19. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for GGFG-PAB-Exatecan ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for refining the purification of GGFG-PAB-Exatecan Antibody-Drug Conjugates (ADCs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound ADCs?
The purification of this compound ADCs presents several challenges stemming from the inherent properties of the components. The Exatecan payload is hydrophobic, which can lead to aggregation of the ADC.[1][2][3] The conjugation process typically results in a heterogeneous mixture containing the desired ADC with various drug-to-antibody ratios (DAR), unconjugated antibody, and residual free drug-linker.[][5] Key purification challenges include:
-
ADC Aggregation: The hydrophobic nature of Exatecan can cause ADC molecules to cluster, forming high molecular weight species that can impact efficacy and safety.[6][7][8][9]
-
Heterogeneity (DAR Species): The reaction often produces a mixture of ADCs with different numbers of drug molecules per antibody (e.g., DAR 0, 2, 4, 6, 8). Isolating a specific DAR species or achieving a consistent DAR distribution is crucial for product consistency.[][10]
-
Removal of Impurities: Efficient removal of unconjugated antibody (DAR=0) and excess, highly cytotoxic free this compound linker-drug is critical for the safety and efficacy of the final product.[5][11][12]
-
Linker Instability: The GGFG-PAB linker is designed to be cleaved by enzymes like cathepsin B within the target cell.[13][14][15] Ensuring its stability during the purification process is necessary to prevent premature drug release.[16]
Q2: Which chromatography techniques are most effective for purifying these ADCs?
A multi-step chromatography approach is typically required.[][11]
-
Hydrophobic Interaction Chromatography (HIC): This is the most widely used method for separating ADC species based on their DAR values.[17][][19][20] The addition of the hydrophobic Exatecan payload increases the overall hydrophobicity of the antibody, allowing for the separation of different DAR species. HIC is performed under non-denaturing conditions, which helps to preserve the ADC's structure.[][21]
-
Ion-Exchange Chromatography (IEX): IEX, particularly cation-exchange chromatography, is effective for removing aggregates and can also be used to separate charge variants of the ADC.[][22][23][24][25]
-
Size Exclusion Chromatography (SEC): SEC is primarily used for removing high molecular weight aggregates and for buffer exchange.[11] However, it can be a time-consuming process.[11]
-
Tangential Flow Filtration (TFF): TFF is a scalable method used for the removal of unconjugated small molecules (like the free drug-linker) and for buffer exchange and concentration.[][6][11]
Q3: How can I accurately determine the Drug-to-Antibody Ratio (DAR) of my purified ADC?
Several analytical techniques can be used to determine the average DAR and the distribution of different DAR species.[10][26][27]
-
Hydrophobic Interaction Chromatography (HIC): Analytical HIC is a primary method for determining the distribution of DAR species and calculating the average DAR.[][19][21]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed information on the DAR and the distribution of different ADC forms.[10][26]
-
UV-Vis Spectrophotometry: This is a relatively simple and quick method to estimate the average DAR, but it is less accurate than HIC or LC-MS and does not provide information on the distribution of DAR species.[10][][26]
Section 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Levels of ADC Aggregation | 1. High hydrophobicity of the Exatecan payload.[1][2][3] 2. High DAR value.[10] 3. Inappropriate buffer conditions (pH, salt concentration).[7][8] 4. High protein concentration. | 1. Optimize the conjugation reaction to target a lower average DAR. 2. Screen different buffer conditions; the inclusion of excipients like arginine has been shown to reduce aggregation.[7] 3. Perform purification steps at lower protein concentrations. 4. Utilize cation-exchange chromatography (CEX) in flow-through mode or HIC to remove aggregates.[][23][24] |
| Poor Separation of DAR Species in HIC | 1. Suboptimal salt type or concentration in the mobile phase. 2. Inappropriate HIC resin selection.[17] 3. Shallow gradient slope. | 1. Screen different lyotropic salts (e.g., ammonium sulfate, sodium chloride) and optimize their concentration in the binding buffer.[19][28] 2. Test different HIC resins (e.g., Phenyl, Butyl) to find the one with the best selectivity for your ADC.[28] 3. Optimize the gradient elution from high salt to low salt to improve resolution.[17] |
| Low ADC Recovery After Purification | 1. Non-specific binding of the ADC to chromatography resins.[] 2. Precipitation of the ADC on the column. 3. Aggregation leading to loss of product during aggregate removal steps. | 1. Add a low concentration of an organic modifier to the low-salt mobile phase in HIC to improve elution.[21] 2. Reduce the protein load on the column. 3. Optimize buffer conditions to maintain ADC solubility. 4. For TFF, ensure appropriate membrane selection and operating parameters to minimize protein loss. |
| Presence of Free Drug-Linker in Final Product | 1. Inefficient removal during initial purification steps. 2. Instability of the GGFG-PAB linker leading to cleavage during purification.[16] | 1. Incorporate a tangential flow filtration (TFF) or diafiltration step for efficient removal of small molecules.[][6][11] 2. Ensure purification process conditions (pH, temperature) are mild to maintain linker stability.[16] 3. Use Size Exclusion Chromatography (SEC) for final polishing.[11] |
| Unconjugated Antibody (DAR=0) in Final Product | 1. Incomplete conjugation reaction. 2. Co-elution with low DAR species during chromatography. | 1. Optimize conjugation reaction conditions (e.g., molar ratio of drug-linker to antibody). 2. Refine the HIC gradient to better separate the DAR=0 peak from the DAR=2 peak.[28] 3. Preparative HIC can be developed to specifically remove the unconjugated antibody.[17][29] |
Section 3: Experimental Protocols & Data
Protocol 1: HIC for DAR Species Separation
This protocol provides a general methodology for the analytical and preparative separation of this compound ADC DAR species.
1. Materials:
-
HIC Column: Phenyl-based column (e.g., Toyopearl Phenyl-650S).[28]
-
Mobile Phase A (High Salt): 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
HPLC System: A system capable of running binary gradients.
2. Analytical Method:
-
Equilibration: Equilibrate the column with 100% Mobile Phase A.
-
Sample Injection: Inject 10-50 µg of the ADC sample.
-
Gradient Elution: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Detection: Monitor absorbance at 280 nm.
3. Preparative Method:
-
Scale up the analytical method to a larger column.
-
Develop a step gradient to selectively elute different DAR species.[17]
-
Collect fractions and analyze using analytical HIC and SEC to determine purity and DAR.
Protocol 2: Cation-Exchange Chromatography for Aggregate Removal
This protocol outlines a flow-through method for removing aggregates.
1. Materials:
-
CEX Column: A strong cation-exchange resin.
-
Equilibration/Wash Buffer: Buffer with a pH below the isoelectric point (pI) of the ADC, and low ionic strength to ensure the ADC binds while aggregates flow through.
-
Elution Buffer: High salt concentration buffer to elute the bound ADC.
2. Method:
-
Equilibration: Equilibrate the column with the equilibration buffer.
-
Sample Loading: Load the ADC sample onto the column. Under these conditions, the monomeric ADC should bind to the resin.
-
Flow-Through Collection: Collect the flow-through fraction, which will contain the aggregates.
-
Elution: Elute the purified monomeric ADC using the high-salt elution buffer.
-
Analysis: Analyze the collected fractions by SEC to confirm aggregate removal.
Data Presentation
Table 1: Example HIC Purification Summary for a this compound ADC
| Purification Step | Total Protein (mg) | Average DAR | % Monomer | Free Drug-Linker (%) | Yield (%) |
| Crude Conjugate | 100 | 3.8 | 85.2 | 5.1 | 100 |
| CEX Flow-Through | - | - | - | - | - |
| CEX Elution | 92 | 3.8 | 98.1 | 4.9 | 92 |
| HIC Fraction (DAR=4) | 45 | 4.0 | 99.5 | <0.1 | 45 |
| Final TFF | 43 | 4.0 | 99.6 | <0.1 | 43 |
Table 2: Comparison of Analytical Methods for DAR Determination
| Method | Information Provided | Advantages | Limitations |
| HIC | Average DAR, DAR distribution.[][21] | High resolution, non-denaturing.[][19][20] | Can be sensitive to buffer conditions. |
| LC-MS | Average DAR, DAR distribution, mass confirmation.[10][26] | High accuracy and detailed structural information. | Can be complex to implement, potential for linker hydrolysis under certain conditions.[26] |
| UV-Vis | Average DAR only.[] | Quick and simple.[10] | Less accurate, no information on heterogeneity, requires accurate extinction coefficients.[10][26] |
Section 4: Visualizations
Caption: A typical multi-step purification workflow for ADCs.
Caption: Troubleshooting logic for poor HIC separation of DAR species.
References
- 1. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–Exatecan Conjugates with a Novel Self-immolative Moiety Overcome Resistance in Colon and Lung Cancer | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 5. mycenax.com [mycenax.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 13. iphasebiosci.com [iphasebiosci.com]
- 14. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. conductscience.com [conductscience.com]
- 23. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Ion Exchange Chromatographic Methods for Purification of Therapeutic Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 26. biopharminternational.com [biopharminternational.com]
- 27. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 28. mdpi.com [mdpi.com]
- 29. pubs.acs.org [pubs.acs.org]
Technical Support Center: GGFG-PAB-Exatecan & Bystander Effect Enhancement
Welcome to the technical support center for GGFG-PAB-Exatecan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the bystander effect of Antibody-Drug Conjugates (ADCs) utilizing this linker-payload system. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Understanding the Bystander Effect of this compound
The bystander effect is a critical mechanism for the efficacy of many ADCs, allowing the cytotoxic payload to kill not only the target antigen-positive tumor cells but also adjacent antigen-negative cells.[1][][3] This is particularly important in the context of heterogeneous tumors where antigen expression can be varied.[4][5] The this compound system's bystander potential is primarily governed by two key components: the GGFG linker and the exatecan payload.
-
GGFG Linker: This tetrapeptide linker is designed to be stable in circulation but is cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[3][6] Efficient cleavage of the linker within the target cell is essential for the release of the exatecan payload.
-
Exatecan Payload: A potent topoisomerase I inhibitor, exatecan's physicochemical properties, particularly its membrane permeability, are crucial for its ability to diffuse out of the target cell and exert its cytotoxic effects on neighboring cells.[7][8]
The overall mechanism involves the ADC binding to an antigen-positive cell, internalization, trafficking to the lysosome where the GGFG linker is cleaved, and subsequent release of exatecan. If permeable, exatecan can then traverse the cell membrane into the extracellular space and enter nearby antigen-negative cells, inducing DNA damage and apoptosis.[]
Strategies to Enhance the Bystander Effect
Enhancing the bystander effect of a this compound ADC involves optimizing both the linker and the payload. Key strategies include:
-
Modifying Payload Permeability: Increasing the lipophilicity and reducing the charge of the exatecan derivative can enhance its ability to cross cell membranes.
-
Optimizing Linker Cleavage: Fine-tuning the peptide sequence of the linker can modulate its cleavage rate by specific cathepsins, ensuring efficient payload release only within the target cell's lysosome.[9]
-
Novel Linker Technologies: Exploring next-generation linkers, such as those with dual cleavage mechanisms or those incorporating hydrophilic spacers, can improve ADC stability and payload release kinetics.[4][10][11][12]
-
Increasing Drug-to-Antibody Ratio (DAR): A higher DAR can lead to a greater concentration of payload released per ADC, potentially amplifying the bystander effect. However, this must be balanced with the risk of increased ADC aggregation and off-target toxicity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no observable bystander effect in co-culture assays | 1. Inefficient linker cleavage: The GGFG linker may not be efficiently cleaved by the cathepsins in the chosen antigen-positive cell line. 2. Low payload permeability: The released exatecan derivative may have poor membrane permeability, preventing it from diffusing to neighboring cells. 3. Insufficient incubation time: The time allowed for ADC processing, payload release, and diffusion may be too short. 4. Low antigen expression: The antigen-positive cells may not express the target antigen at a high enough level to internalize a sufficient amount of ADC. | 1. Confirm cathepsin activity in your antigen-positive cell line. Consider using a different cell line with known high cathepsin levels. 2. Evaluate the physicochemical properties of your exatecan derivative. Consider synthesizing analogs with increased lipophilicity. 3. Extend the incubation time of your co-culture assay (e.g., from 72 to 120 hours). 4. Verify antigen expression levels by flow cytometry or western blot. Select a cell line with higher antigen expression. |
| High background killing of antigen-negative cells | 1. Premature linker cleavage: The GGFG linker may be unstable in the culture medium, leading to premature release of exatecan. 2. Non-specific uptake of the ADC: The ADC may be taken up by antigen-negative cells through mechanisms like pinocytosis. | 1. Assess the stability of the ADC in culture medium over time by measuring free payload concentration. Consider linker modifications to improve stability. 2. Include a control ADC with the same linker-payload but a non-targeting antibody to assess non-specific uptake. |
| ADC Aggregation | 1. High DAR: A high drug-to-antibody ratio can increase the hydrophobicity of the ADC, leading to aggregation. 2. Hydrophobic payload/linker: The intrinsic properties of the exatecan derivative or the linker may promote aggregation. | 1. Synthesize ADCs with a lower, more controlled DAR. 2. Incorporate hydrophilic spacers, such as PEG chains, into the linker design to improve solubility.[10] |
| Inconsistent results between experiments | 1. Cell line variability: Passage number and cell health can affect antigen expression and metabolic activity. 2. Reagent inconsistency: Variations in ADC batches, media, or supplements can impact results. | 1. Use cell lines with a consistent and low passage number. Regularly check for mycoplasma contamination. 2. Thoroughly characterize each new batch of ADC. Use consistent lots of all reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of GGFG linker cleavage?
The GGFG tetrapeptide linker is primarily cleaved by lysosomal proteases, with a particular sensitivity to cathepsin L and to a lesser extent, cathepsin B.[6] This cleavage occurs after the ADC is internalized by the target cell and trafficked to the lysosome, releasing the exatecan payload.
Q2: How does the permeability of exatecan influence the bystander effect?
The ability of the released exatecan to diffuse across cell membranes is a critical determinant of the bystander effect.[] Payloads with higher membrane permeability can more effectively exit the target cell and enter neighboring antigen-negative cells to induce cytotoxicity.[7]
Q3: What are the standard in vitro assays to measure the bystander effect?
The two most common in vitro assays are the co-culture assay and the conditioned medium transfer assay.[13][14]
-
Co-culture assay: Antigen-positive and antigen-negative cells are grown together and treated with the ADC. The viability of the antigen-negative cells is then measured to determine the extent of bystander killing.[7][15]
-
Conditioned medium transfer assay: Antigen-positive cells are treated with the ADC. The culture medium, now containing the released payload, is then transferred to a culture of antigen-negative cells, and their viability is assessed.[13][14]
Q4: Can the bystander effect lead to increased off-target toxicity in vivo?
Yes, while the bystander effect can enhance anti-tumor efficacy, it can also potentially lead to toxicity in healthy tissues if the ADC is taken up non-specifically or if the payload is prematurely released into circulation. Therefore, a careful balance between efficacy and toxicity is crucial in ADC design.
Q5: Are there alternative linker technologies that can be used with exatecan to enhance the bystander effect?
Yes, researchers are exploring novel linker strategies. For example, a caspase-3-cleavable DEVD linker has been shown to create a sustained bystander effect.[4] This linker can be cleaved extracellularly by caspase-3 released from apoptotic target cells, amplifying payload release in the tumor microenvironment.[4]
Experimental Protocols
Protocol 1: In Vitro Co-Culture Bystander Effect Assay
Objective: To quantify the bystander killing of antigen-negative cells by a this compound ADC in a mixed cell population.
Materials:
-
Antigen-positive (Ag+) cancer cell line (e.g., SK-BR-3 for HER2-targeted ADC)
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., MCF7-GFP)[15]
-
This compound ADC
-
Control non-targeting ADC
-
Free exatecan payload
-
Cell culture medium and supplements
-
96-well black, clear-bottom plates
-
Flow cytometer or high-content imaging system
Methodology:
-
Cell Seeding:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100). The total cell density should be optimized for logarithmic growth over the assay period.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, control ADC, and free exatecan in culture medium.
-
Remove the overnight culture medium from the cells and add the ADC/drug dilutions. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 72-120 hours) under standard cell culture conditions.
-
-
Quantification of Cell Viability:
-
Flow Cytometry:
-
Gently trypsinize the cells and resuspend in FACS buffer.
-
Analyze the cell suspension on a flow cytometer.
-
Gate on the fluorescently labeled Ag- cell population and quantify their viability using a viability dye (e.g., Propidium Iodide or DAPI).
-
-
High-Content Imaging:
-
Stain the cells with a live/dead cell stain.
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify and quantify the number of viable and dead Ag- cells based on their fluorescence.
-
-
-
Data Analysis:
-
Calculate the percentage of viable Ag- cells in each treatment condition relative to the vehicle control.
-
Plot the percentage of Ag- cell viability as a function of ADC concentration for each co-culture ratio.
-
Protocol 2: Conditioned Medium Transfer Assay
Objective: To determine if the cytotoxic payload released from ADC-treated antigen-positive cells can kill antigen-negative cells.
Materials:
-
Same as Protocol 1.
Methodology:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture plate and allow them to adhere overnight.
-
Treat the Ag+ cells with the this compound ADC or controls at a concentration that induces significant cytotoxicity (e.g., 5x IC50) for 48-72 hours.
-
Collect the culture supernatant (conditioned medium) and clarify it by centrifugation to remove any detached cells or debris.
-
-
Treatment of Antigen-Negative Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and replace it with the prepared conditioned medium. Include conditioned medium from untreated Ag+ cells as a negative control.
-
-
Incubation and Viability Assessment:
-
Incubate the Ag- cells for 48-72 hours.
-
Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the percentage of viable Ag- cells treated with conditioned medium from ADC-treated Ag+ cells relative to those treated with conditioned medium from untreated Ag+ cells.
-
Quantitative Data Summary
| Strategy | ADC Component Modified | Key Finding | Reference |
| Payload Optimization | Exatecan Derivative (Ed9) | Ed9, an exatecan derivative with higher predicted permeability, showed superior bystander killing and in vivo efficacy in heterogeneous tumor models compared to the parental compound. | [16] |
| Linker Optimization | GGFG vs. Val-Ala (VA) Linker with Ed9 payload | The VA linker demonstrated better performance with the Ed9 payload than the GGFG linker in terms of ADC activity. | [16] |
| Novel Linker Design | Caspase-3 Cleavable (DEVD) Linker | The DEVD linker exhibited a sustained bystander effect, even after the depletion of antigen-positive cells, by utilizing extracellular caspase-3 for cleavage. | [4] |
| Hydrophilic Spacers | PEG Spacers | Incorporation of PEG chains into the linker can reduce ADC aggregation, improve pharmacokinetics, and potentially enhance payload delivery and tolerability. | [10] |
Signaling Pathways and Experimental Workflows
This compound ADC Mechanism of Action and Bystander Effect
Caption: Mechanism of this compound ADC action and bystander killing.
Experimental Workflow for Co-Culture Bystander Assay
Caption: Workflow for the in vitro co-culture bystander effect assay.
References
- 1. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 3. The Bystander Effect of ADCs | Biopharma PEG [zpeg.net]
- 4. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iphasebiosci.com [iphasebiosci.com]
- 7. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–Exatecan Conjugates with a Novel Self-immolative Moiety Overcome Resistance in Colon and Lung Cancer | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. agilent.com [agilent.com]
- 14. Abstract 5476: In vitro real-time evaluation of bystander effects of antibody-drug conjugates | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. Rational Identification of Novel Antibody‐Drug Conjugate with High Bystander Killing Effect against Heterogeneous Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GGFG-PAB-Exatecan and Val-Cit Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. Among the array of cleavable linkers, the tetrapeptide Gly-Gly-Phe-Gly (GGFG) coupled with a p-aminobenzyl (PAB) self-immolative spacer and the dipeptide Valine-Citrulline (Val-Cit) have emerged as prominent choices. This guide provides an objective comparison of ADCs utilizing the GGFG-PAB-Exatecan drug-linker and the Val-Cit linker, supported by experimental data to inform rational ADC design.
Introduction to this compound and Val-Cit Linkers
This compound is a drug-linker technology prominently featured in the highly successful ADC, Enhertu (trastuzumab deruxtecan). The GGFG tetrapeptide sequence is designed for cleavage by lysosomal proteases, particularly Cathepsin L, which are overexpressed in the tumor microenvironment.[1][] Upon cleavage, the PAB spacer self-immolates to release the potent topoisomerase I inhibitor, exatecan (or its derivative, DXd).[3][4][5] This linker is recognized for its high stability in systemic circulation and its utility in constructing ADCs with a high drug-to-antibody ratio (DAR).[6][]
The Val-Cit linker is a well-established dipeptide linker that is sensitive to cleavage by Cathepsin B, another lysosomal protease abundant in tumor cells.[][8][9] It is a component of several approved ADCs, such as Adcetris (brentuximab vedotin).[] The Val-Cit linker is known for its efficient payload release within target cells. However, it has been associated with challenges related to hydrophobicity, which can lead to aggregation at high DARs, and a noted instability in murine plasma due to cleavage by carboxylesterase, a factor to consider in preclinical murine models.[10][11]
Performance Comparison: this compound vs. Val-Cit Linkers
The selection of a linker is a critical determinant of an ADC's therapeutic index. Below is a summary of quantitative data comparing the performance of ADCs equipped with this compound and Val-Cit linkers.
Table 1: In Vitro Cytotoxicity
Lower IC50 values indicate higher potency.
| Linker-Payload | Target Cell Line | IC50 (nM) | Reference |
| GGFG-Exatecan | Osteosarcoma PDX-derived | 1.28 - 115 | [12] |
| GGFG-Exatecan | HER2+ SK-BR-3 | 0.41 ± 0.05 | [3] |
| Val-Cit-MMAE | HER2+ | 0.0143 | [10] |
| Val-Cit-MMAE | HER2-positive cell lines | 0.070 - 0.543 | [1] |
Note: Direct head-to-head comparisons of this compound and Val-Cit linkers in the same cell lines with the same antibody and payload are limited in publicly available literature. The data presented is from separate studies and should be interpreted with caution.
Table 2: Plasma Stability
Higher stability is indicated by a greater percentage of intact ADC over time.
| Linker Type | Species | Incubation Time | % Intact ADC / % Payload Release | Reference |
| GGFG (in DS-8201a) | Mouse, Rat, Human | 21 days | 1-2% drug release | [4] |
| Val-Cit | Human | 28 days | No significant degradation | [13] |
| Val-Cit | Mouse | 14 days | >95% payload loss | [13] |
| Glu-Val-Cit (EVCit) | Mouse | 14 days | Almost no linker cleavage | [13] |
Note: The instability of the standard Val-Cit linker in mouse plasma is a known issue. Modifications such as the addition of a glutamic acid residue (EVCit) have been shown to significantly improve stability in this preclinical model.[13]
Table 3: In Vivo Efficacy
Tumor growth inhibition (TGI) is a measure of the reduction in tumor size in treated groups compared to control groups.
| ADC (Linker-Payload) | Xenograft Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| Trastuzumab-GGFG-DXd (Enhertu) | HER2 heterogeneous tumor | 3 mg/kg | 76% (Day 31) | [1] |
| Trastuzumab-EGCit-MMAE | HER2 heterogeneous tumor | 3 mg/kg | 104% (Day 31) | [1] |
| cBu-Cit-MMAE ADC | Tumor Xenograft | 3 mg/kg | Greater tumor suppression than Val-Cit-ADC | [10] |
Note: The data highlights the potent in vivo activity of ADCs with both linker types. The modified Val-Cit linker (EGCit) demonstrated very high efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of key experimental protocols used to evaluate ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
ADC Treatment: Expose the cells to a serial dilution of the ADC for a period of 72-96 hours. Include untreated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance against the ADC concentration and fit the data to a dose-response curve to calculate the IC50 value.
Plasma Stability Assay
This assay evaluates the stability of the ADC and the extent of premature payload release in plasma.
-
Incubation: Incubate the ADC at a defined concentration in plasma (human, monkey, rat, or mouse) at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Sample Processing: At each time point, collect an aliquot of the plasma sample. The intact ADC can be captured using methods like protein A affinity chromatography.
-
Quantification of Intact ADC: The amount of intact ADC can be quantified using techniques such as ELISA (enzyme-linked immunosorbent assay) or LC-MS (liquid chromatography-mass spectrometry).
-
Quantification of Released Payload: The amount of free payload in the plasma supernatant can be measured by LC-MS/MS.
-
Data Analysis: The percentage of intact ADC or the amount of released payload is plotted against time to determine the stability profile and half-life of the ADC in plasma.
In Vivo Xenograft Efficacy Study
This study assesses the anti-tumor activity of the ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
ADC Administration: Administer the ADC to the mice, typically via intravenous injection, at various doses and schedules. A control group receives a vehicle or a non-targeting ADC.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) to quantify the anti-tumor efficacy.
Signaling Pathways and Experimental Workflows
General ADC Mechanism of Action
The following diagram illustrates the general mechanism of action for both this compound and Val-Cit based ADCs, from target binding to the induction of cell death.
Caption: General mechanism of action for ADCs.
Experimental Workflow for ADC Comparison
This diagram outlines a typical experimental workflow for comparing the performance of different ADC linker technologies.
Caption: Workflow for ADC linker comparison.
Conclusion
Both this compound and Val-Cit linkers are effective technologies for the development of ADCs, each with distinct advantages and considerations. The GGFG linker, as part of the exatecan drug-linker, has demonstrated high plasma stability and efficacy in high DAR constructs. The Val-Cit linker is a well-validated and efficient linker, though its hydrophobicity and stability in murine models warrant careful consideration during ADC design and preclinical evaluation. The choice between these linkers will ultimately depend on the specific therapeutic goals, the properties of the antibody and payload, and the desired pharmacokinetic and safety profile of the ADC. This guide provides a foundational comparison to aid researchers in making informed decisions for the development of next-generation antibody-drug conjugates.
References
- 1. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. benchchem.com [benchchem.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of GGFG-PAB-Exatecan Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) utilizing the GGFG-PAB-Exatecan linker-payload system. It focuses on in vivo performance, presenting supporting experimental data, detailed protocols, and visualizations of key mechanisms and workflows. The data herein is primarily centered on Trastuzumab Deruxtecan (T-DXd, DS-8201a), a clinically approved ADC that employs a GGFG linker and an exatecan-derivative payload (DXd), serving as the benchmark for this technology. We also compare it with next-generation experimental ADCs that use the native exatecan payload or alternative linker strategies.
Introduction to the this compound System
The this compound platform represents a highly effective system for targeted chemotherapy. Its components are:
-
Antibody: A monoclonal antibody (mAb) that selectively binds to a tumor-associated antigen (e.g., HER2).
-
Linker: Comprises a Gly-Gly-Phe-Gly (GGFG) tetrapeptide, which is designed to be stable in circulation but cleavable by lysosomal enzymes like Cathepsin B that are abundant within cancer cells.[1][2] This is connected to a p-aminobenzyl (PAB) self-immolative spacer, which ensures the traceless release of the payload.[3]
-
Payload: Exatecan is a highly potent topoisomerase I inhibitor. Upon release, it intercalates into DNA, causing double-strand breaks that trigger apoptosis.[4] The exatecan derivative, DXd, used in T-DXd, is also noted for its high membrane permeability, which allows it to diffuse into adjacent tumor cells and induce cell death, a phenomenon known as the "bystander effect."[5][6] This is particularly effective in tumors with heterogeneous antigen expression.[5]
Mechanism of Action: From Binding to Bystander Killing
The efficacy of a this compound ADC is a multi-step process that begins with systemic administration and culminates in targeted tumor cell death.
Caption: Mechanism of action for a this compound ADC.
Comparative In Vivo Efficacy Data
The following tables summarize quantitative data from preclinical studies comparing different exatecan-based ADCs in xenograft models.
Table 1: Comparison of Tumor Growth Inhibition (TGI)
This table compares the in vivo efficacy of Trastuzumab-deruxtecan (T-DXd) with a novel Trastuzumab-Exolinker-Exatecan ADC in an NCI-N87 gastric cancer xenograft model.[2] The Exolinker is designed for enhanced stability.
| ADC Platform | Target | Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |
| T-DXd (GGFG-DXd) | HER2 | NCI-N87 | 10 | ~85% |
| Exolinker-Exatecan ADC | HER2 | NCI-N87 | 10 | ~90% |
Note: TGI values are estimated from published graphs. Both ADCs demonstrated comparable and significant tumor inhibition with no statistical difference noted (p > 0.05).[2]
Table 2: Comparison of Linker Stability in Rat Plasma
This table shows the superior drug-to-antibody ratio (DAR) retention of the Exolinker platform compared to the GGFG linker of T-DXd over 7 days, suggesting enhanced linker stability in circulation.[2]
| ADC Platform | Initial DAR | DAR after 7 days in vivo | % DAR Retention |
| T-DXd (GGFG-DXd) | ~8.0 | ~4.0 | ~50% |
| Exolinker-Exatecan ADC | ~8.0 | ~6.4 | ~80% |
Table 3: Head-to-Head Efficacy in HER2+ Xenograft Model
This table presents a direct comparison between T-DXd and a novel ADC using a phosphonamidate linker with an exatecan payload (T-Phos-Exatecan) in a HER2-positive NCI-N87 xenograft model.[3]
| Treatment Group | Dose (mg/kg) | Endpoint | Result |
| Vehicle Control | N/A | Tumor Volume | Uninhibited Growth |
| T-DXd (GGFG-DXd) | 3 | Tumor Volume | Strong Inhibition |
| T-Phos-Exatecan | 3 | Tumor Volume | Complete Regression |
| T-DXd (GGFG-DXd) | 1 | Tumor Volume | Moderate Inhibition |
| T-Phos-Exatecan | 1 | Tumor Volume | Strong Inhibition |
Note: The study reported that the novel T-Phos-Exatecan ADC demonstrated superior in vivo efficacy across four tested dose levels compared to T-DXd.[3]
Experimental Protocols
The following are generalized protocols for in vivo ADC efficacy studies based on common methodologies cited in the literature.[7][8][9]
Cell Line-Derived Xenograft (CDX) Model Establishment
-
Cell Lines: Human cancer cell lines with appropriate antigen expression (e.g., NCI-N87 for high HER2, BT-474 for HER2) are cultured under standard conditions.
-
Animals: Immunocompromised mice (e.g., BALB/c nude or SCID) aged 6-8 weeks are used. All procedures must follow IACUC-approved protocols.
-
Implantation: A suspension of 5-10 million tumor cells in ~100-200 µL of PBS or Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow. Tumor volume is measured 2-3 times weekly using calipers. Volume is calculated using the formula: Volume = 0.5 * (Length * Width²).[9]
-
Randomization: When tumors reach a predetermined average volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups (n=6-8 per group).
ADC Administration and Monitoring
-
Test Articles: ADCs (e.g., T-DXd, experimental ADC) and control articles (e.g., vehicle, unconjugated antibody) are formulated in a suitable buffer like PBS.
-
Administration: The articles are administered via intravenous (IV) injection at the specified dose (e.g., 1, 3, 5, or 10 mg/kg). The dosing schedule can be a single dose or multiple doses (e.g., once weekly).
-
Efficacy Monitoring: Tumor volumes and body weights are measured 2-3 times per week for the duration of the study (e.g., 21-30 days). Body weight is a key indicator of toxicity.
-
Endpoints: The primary efficacy endpoint is Tumor Growth Inhibition (TGI). Other endpoints may include tumor regression, complete responses, and survival analysis.[9] The study is terminated when tumors in the control group reach a specified maximum size.
Workflow for a Typical In Vivo ADC Efficacy Study
This diagram outlines the standard workflow for assessing the in vivo efficacy of a novel ADC against a benchmark control.
Caption: Standard workflow for an in vivo ADC efficacy study.
Conclusion
The this compound linker-payload system, exemplified by the clinical success of Trastuzumab Deruxtecan, has established a high benchmark for ADC efficacy.[5][10] Its design enables stable circulation, efficient intracellular cleavage, and a potent bystander effect. Preclinical data shows that while this system is highly effective, next-generation platforms exploring alternative linkers (e.g., Exolinker, phosphonamidate) with the same exatecan payload can offer further improvements, such as enhanced plasma stability and potentially superior tumor regression at equivalent doses.[2][3] Researchers developing novel ADCs should consider head-to-head in vivo comparisons against this validated platform to demonstrate meaningful advances in stability, efficacy, and therapeutic window.
References
- 1. Antibody–Exatecan Conjugates with a Novel Self-immolative Moiety Overcome Resistance in Colon and Lung Cancer | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 7. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Spotlight on Trastuzumab Deruxtecan (DS-8201,T-DXd) for HER2 Mutation Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Linkers for Exatecan Conjugation in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the strategic selection of linkers playing a pivotal role in the therapeutic success of these targeted therapies. Exatecan, a potent topoisomerase I inhibitor, has emerged as a promising payload for ADCs due to its high cytotoxicity and ability to induce a bystander killing effect. The linker, the chemical bridge connecting the antibody to exatecan, critically influences the ADC's stability, efficacy, and toxicity profile. This guide provides an objective comparison of different linker technologies for exatecan conjugation, supported by experimental data, to aid researchers in the rational design of next-generation ADCs.
Key Linker Technologies for Exatecan Conjugation
The choice of linker dictates the release mechanism of the exatecan payload and significantly impacts the overall physicochemical properties of the ADC. The two primary categories of linkers are cleavable and non-cleavable, with further diversification based on hydrophilicity.
Cleavable Linkers: These linkers are designed to be stable in systemic circulation and release the cytotoxic payload under specific conditions prevalent within the tumor microenvironment or inside tumor cells.
-
Enzyme-Cleavable Linkers: These are among the most clinically validated linkers. They often incorporate dipeptide sequences, such as valine-citrulline (VC) or glycine-glycine-phenylalanine-glycine (GGFG), that are substrates for lysosomal proteases like cathepsin B.[1] Upon internalization of the ADC into the tumor cell, these proteases cleave the linker, releasing the active exatecan payload.[1] The membrane permeability of exatecan allows it to exert a bystander killing effect on neighboring antigen-negative tumor cells, which is crucial for treating heterogeneous tumors.[1]
-
Acid-Labile Linkers: Hydrazone linkers are an example of this class, designed to be cleaved in the acidic environment of endosomes and lysosomes (pH 5.0-6.5).[1]
-
Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme that is abundant in the tumor microenvironment of some cancers. This approach offers tumor-selective payload release.[2]
Non-Cleavable Linkers: These linkers remain intact, and the payload is released through the complete degradation of the antibody backbone within the lysosome. This results in a payload-linker-amino acid catabolite. While generally associated with lower bystander effect, they can offer increased plasma stability.[1]
Hydrophilic Linkers: A significant challenge in ADC development is the hydrophobicity of the payload and some linker components, which can lead to aggregation, reduced solubility, and accelerated plasma clearance, particularly at high drug-to-antibody ratios (DAR).[3][4] To counteract this, hydrophilic linkers, often incorporating polyethylene glycol (PEG) or polysarcosine (PSAR) moieties, have been developed.[3][][6] These linkers can improve the pharmacokinetic properties of exatecan ADCs, allowing for higher DARs without compromising stability.[3][]
Comparative Performance Data
The following tables summarize key performance data for different linker strategies used in exatecan ADCs.
| Linker Type | Key Features | Advantages | Disadvantages | Representative Examples |
| Enzyme-Cleavable (Dipeptide) | Cleaved by lysosomal proteases (e.g., cathepsin B). | Clinically validated; enables potent bystander effect. | Potential for premature cleavage in circulation. | Valine-Citrulline (VC), Valine-Alanine (VA), Gly-Gly-Phe-Gly (GGFG)[3] |
| Acid-Labile (Hydrazone) | Cleaved in the acidic environment of endosomes/lysosomes. | Tumor-selective release mechanism. | Can have stability issues in circulation.[1] | Not as commonly reported for exatecan. |
| Glucuronide-Cleavable | Cleaved by β-glucuronidase in the tumor microenvironment. | High tumor selectivity; good plasma stability. | Efficacy is dependent on tumor β-glucuronidase levels. | Polysarcosine-based glucuronide linkers.[] |
| Non-Cleavable | Payload released upon antibody degradation. | High plasma stability. | Limited bystander effect; payload release can be less efficient. | Thioether-based linkers. |
| Hydrophilic (PEG, PSAR) | Incorporates hydrophilic polymers to counteract hydrophobicity. | Improved solubility and pharmacokinetics; allows for higher DARs; reduced aggregation. | May alter the overall size and properties of the ADC. | PEG24, Polysarcosine (PSAR)[3][] |
| Novel Platforms (e.g., Exolinker) | Modified peptide linkers to enhance stability and hydrophilicity. | Superior stability and DAR retention compared to traditional linkers; reduced aggregation.[7] | Newer technology with less clinical data. | Exo-EVC-Exatecan[7] |
| Linker Platform | Drug-to-Antibody Ratio (DAR) | In Vitro Potency (IC50) | In Vivo Efficacy | Plasma Stability | Reference |
| Dipeptidyl PAB-Exatecan | Up to 8, but aggregation can be an issue. | Potent (nM range) | Effective tumor regression in xenograft models. | Variable, can be improved with modifications. | [3] |
| Phosphonamidate-PEG24-Exatecan | Homogeneous DAR 8 with excellent solubility. | Improved target-mediated killing compared to standard linkers. | Superior in vivo efficacy in xenograft models. | Drastically improved in vitro and in vivo linker stability. | [3] |
| Polysarcosine-Glucuronide-Exatecan | Homogeneous DAR 8 with improved hydrophilic profile. | Potent cytotoxicity (nM range) and strong bystander effect. | Outperformed a clinically approved ADC in a gastric cancer model. | Stable for at least 7 days in rat plasma.[] | [] |
| Exolinker (Exo-EVC-Exatecan) | DAR of ~8 with lower aggregation than T-DXd. | Similar in vitro potency to exatecan. | Similar tumor inhibition to T-DXd in a xenograft model. | Superior DAR retention over 7 days in rats compared to T-DXd.[7] | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Determination of Drug-to-Antibody Ratio (DAR) and Aggregation
a) Hydrophobic Interaction Chromatography (HIC)
-
Purpose: To determine the average DAR and the distribution of different drug-loaded species based on their hydrophobicity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Procedure:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time.
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by integrating the peak areas of the different drug-loaded species.
-
b) Size-Exclusion Chromatography (SEC)
-
Purpose: To quantify the percentage of high molecular weight species (aggregates) and fragments.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A size-exclusion column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A physiological buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the ADC sample.
-
Elute the sample isocratically.
-
Monitor the absorbance at 280 nm.
-
Quantify the percentage of aggregates, monomer, and fragments based on the integrated peak areas.
-
c) Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purpose: To accurately determine the mass of the intact ADC and its subunits to confirm DAR.
-
Instrumentation: A high-resolution mass spectrometer coupled to an HPLC system.
-
Procedure:
-
The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains.
-
The sample is separated by reversed-phase or size-exclusion chromatography.
-
The eluent is introduced into the mass spectrometer.
-
The obtained mass spectrum is deconvoluted to determine the masses of the different species.
-
The DAR is calculated based on the mass difference between the conjugated and unconjugated antibody/subunits.
-
In Vitro Cytotoxicity Assay
-
Purpose: To determine the potency (IC50) of the Exatecan-ADC against cancer cell lines.
-
Materials: Target cancer cell line (e.g., HER2-positive NCI-N87 or SK-BR-3 cells), cell culture medium, 96-well plates, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the Exatecan-ADC and a control antibody.
-
Treat the cells with the different concentrations of the ADCs and controls.
-
Incubate the cells for a defined period (e.g., 72-120 hours).
-
Measure cell viability using a plate reader according to the manufacturer's protocol for the chosen reagent.
-
Plot the cell viability against the ADC concentration and calculate the IC50 value using a suitable software.
-
In Vivo Efficacy Study in a Xenograft Model
-
Purpose: To evaluate the anti-tumor activity of the Exatecan-ADC in a living organism.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID) bearing tumors from a human cancer cell line (e.g., NCI-N87).
-
Procedure:
-
Subcutaneously implant the cancer cells into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, control antibody, Exatecan-ADC at different doses).
-
Administer the treatments intravenously.
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Plot the mean tumor volume over time for each group to assess treatment efficacy.
-
Visualizing Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of Exatecan, the general structure of an Exatecan ADC, and a typical experimental workflow for ADC characterization.
Mechanism of action of the exatecan payload.
General structure of an Exatecan Antibody-Drug Conjugate (ADC).
Experimental workflow for Exatecan ADC development.
Conclusion
The selection of an appropriate linker is a critical parameter in the design of effective and safe Exatecan-based ADCs. While traditional enzyme-cleavable linkers have shown clinical success, novel linker technologies focusing on hydrophilicity and enhanced stability are demonstrating significant promise in preclinical studies. These advanced linkers can overcome the challenges associated with the hydrophobicity of exatecan, enabling the development of highly potent ADCs with favorable pharmacokinetic profiles and a wider therapeutic window. The experimental data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in the development of the next generation of Exatecan ADCs for targeted cancer therapy.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 6. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GGFG-PAB-Exatecan ADC and Other Leading Topoisomerase I Inhibitor ADCs
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with topoisomerase I inhibitors emerging as a highly effective class of payloads. This guide provides a detailed comparison of ADCs utilizing the GGFG-PAB-Exatecan linker-payload system against other prominent topoisomerase I inhibitor ADCs, namely Enhertu® (trastuzumab deruxtecan) and Trodelvy® (sacituzumab govitecan). This objective analysis is supported by available preclinical and clinical data to aid researchers in their drug development endeavors.
Introduction to Topoisomerase I Inhibitor ADCs
Topoisomerase I is a crucial enzyme involved in DNA replication and transcription. Its inhibition leads to DNA strand breaks and ultimately, apoptotic cell death. By conjugating potent topoisomerase I inhibitors to monoclonal antibodies that target tumor-associated antigens, ADCs can selectively deliver these cytotoxic agents to cancer cells, thereby enhancing their therapeutic index. The key components of an ADC—the antibody, the linker, and the payload—all play critical roles in its overall efficacy and safety profile.
This guide will focus on three key topoisomerase I inhibitor payloads and their corresponding ADC platforms:
-
Exatecan: A potent derivative of camptothecin.
-
Deruxtecan (DXd): A derivative of exatecan and the payload in Enhertu.
-
SN-38: The active metabolite of irinotecan and the payload in Trodelvy.
Mechanism of Action: A Shared Pathway to Cell Death
All three ADCs, upon binding to their target antigen on the cancer cell surface, are internalized. Inside the cell, the linker is cleaved, releasing the topoisomerase I inhibitor payload. The payload then diffuses into the nucleus and binds to the topoisomerase I-DNA complex, preventing the re-ligation of single-strand breaks. This stabilization of the cleavage complex leads to irreversible DNA damage and triggers apoptosis.
assessing the safety profile of GGFG-PAB-Exatecan vs other ADCs
An In-depth Comparison of the Safety Profiles of GGFG-PAB-Exatecan and Other Leading Antibody-Drug Conjugates
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies, designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic exposure and associated toxicities. The therapeutic window of an ADC is critically dependent on its safety profile, which is a complex interplay between its three core components: the monoclonal antibody, the linker, and the cytotoxic payload. This guide provides a detailed comparison of the safety profile of ADCs utilizing a this compound drug-linker, against other prominent ADCs in clinical use: Trastuzumab deruxtecan (T-DXd), Sacituzumab govitecan (SG), and Enfortumab vedotin (EV).
This compound is a drug-linker construct featuring the topoisomerase I inhibitor exatecan as the payload.[1] The linker consists of a cathepsin-cleavable tetrapeptide motif (Gly-Phe-Gly-Gly) and a p-aminobenzyl (PAB) self-immolative spacer.[1][2] This design is intended to provide high stability in circulation and efficient, specific release of the payload within the tumor microenvironment.[3]
Components and Mechanisms of Action
The safety and efficacy of an ADC are intrinsically linked to its molecular design.
-
This compound:
-
Antibody: This can be any monoclonal antibody targeting a tumor-associated antigen.
-
Linker: A GGFG tetrapeptide linker, which is designed to be cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[3][4] This is connected to a PAB self-immolative spacer, which ensures the release of the unmodified payload upon peptide cleavage.[5][6]
-
Payload: Exatecan, a potent topoisomerase I inhibitor. By stabilizing the topoisomerase I-DNA complex, it prevents the re-ligation of single-strand breaks, leading to DNA damage and apoptosis in cancer cells.[7][8][9]
-
-
Trastuzumab deruxtecan (T-DXd, Enhertu®):
-
Sacituzumab govitecan (SG, Trodelvy®):
-
Antibody: Sacituzumab, targeting Trop-2.
-
Linker: A cleavable CL2A linker, which contains a hydrazone bond that is hydrolyzed in the acidic environment of the lysosome.
-
Payload: SN-38, the active metabolite of irinotecan, another potent topoisomerase I inhibitor.[13]
-
-
Enfortumab vedotin (EV, Padcev®):
-
Antibody: An antibody targeting Nectin-4.
-
Linker: A protease-cleavable valine-citrulline (VC) linker.
-
Payload: Monomethyl auristatin E (MMAE), a microtubule-disrupting agent.[14]
-
Signaling Pathway of Topoisomerase I Inhibitors
The payloads for this compound, T-DXd, and Sacituzumab govitecan all target Topoisomerase I. Their mechanism of action, which is central to both their anti-tumor activity and their toxicity, is illustrated below.
Caption: Mechanism of Topoisomerase I inhibition by payloads like Exatecan.
Comparative Safety Profile
The safety profiles of ADCs are primarily driven by the payload's toxicity and the linker's stability. Off-target toxicity can occur due to premature payload release in circulation or on-target, off-tumor toxicity where the ADC binds to healthy tissue expressing the target antigen.[15][16]
Table 1: Comparison of Common Adverse Events (Any Grade and Grade ≥3)
| Adverse Event (AE) | This compound* | Trastuzumab deruxtecan (T-DXd)[17][18] | Sacituzumab govitecan (SG)[19][20] | Enfortumab vedotin (EV)[21][22] |
| Hematological | ||||
| Neutropenia | DLT | Any Grade: 37.0%Grade ≥3: 21.4% | Any Grade: 70%Grade ≥3: 46% | Any Grade: N/AGrade ≥3: Decreased Neutrophils (≥20%) |
| Anemia | Likely | Any Grade: 35.2%Grade ≥3: ~9% | Any Grade: 51%Grade ≥3: 10% | Any Grade: N/AGrade ≥3: Decreased Hemoglobin (≥20%) |
| Thrombocytopenia | DLT | Any Grade: ~25%Grade ≥3: ~6% | Any Grade: N/AGrade ≥3: N/A | Any Grade: N/AGrade ≥3: Decreased Platelets (≥20%) |
| Gastrointestinal | ||||
| Nausea | Likely | Any Grade: 71.0%Grade ≥3: ~5% | Any Grade: 62%Grade ≥3: 3% | Any Grade: N/AGrade ≥3: N/A |
| Diarrhea | Likely | Any Grade: 29.4%Grade ≥3: ~2% | Any Grade: 54%Grade ≥3: 7% | Any Grade: ≥20%Grade ≥3: N/A |
| Vomiting | Likely | Any Grade: 38.4%Grade ≥3: ~2% | Any Grade: 35%Grade ≥3: N/A | Any Grade: N/AGrade ≥3: N/A |
| Other Key Toxicities | ||||
| Fatigue/Asthenia | Likely | Any Grade: 41.3%Grade ≥3: ~6% | Any Grade: 48%Grade ≥3: N/A | Any Grade: ≥20%Grade ≥3: N/A |
| Alopecia | Likely | Any Grade: ~40% | Any Grade: 50% | Any Grade: ≥20%Grade ≥3: N/A |
| Interstitial Lung Disease (ILD) / Pneumonitis | Key Risk | Any Grade: 10.9% Grade ≥3: ~2-5% (Potentially Fatal) | Low Incidence | Low Incidence |
| Peripheral Neuropathy | Low Risk | Low Incidence | Low Incidence | Any Grade: 33.5% Grade ≥3: ~3-7% |
| Skin Reactions / Rash | Low Risk | Low Incidence | Low Incidence | Any Grade: 24.5% Grade ≥3: ~5-10% |
*Data for a specific this compound ADC is limited to preclinical studies. Expected toxicities are inferred from the payload class (Exatecan) and linker type. Preclinical studies with exatecan and exatecan-based ADCs identify myelosuppression (neutropenia, thrombocytopenia) as the dose-limiting toxicity (DLT).[10][23][24] The risk of ILD is a known concern for exatecan-derivative ADCs like T-DXd.[25]
Discussion of Safety Profiles
-
This compound: Based on preclinical data and the known effects of exatecan, the primary dose-limiting toxicities are expected to be hematological, specifically neutropenia and thrombocytopenia.[24][26] Gastrointestinal side effects are also anticipated. A significant concern, shared with T-DXd, is the potential for interstitial lung disease (ILD), a serious pulmonary toxicity.[25][27] The GGFG linker is designed for greater plasma stability compared to earlier generation linkers, which should, in theory, reduce off-target toxicities from premature payload release.[3]
-
Trastuzumab deruxtecan (T-DXd): The safety profile is dominated by myelosuppression and gastrointestinal AEs.[17] However, the most critical and potentially fatal AE is ILD/pneumonitis, which occurs in a significant minority of patients and requires careful monitoring.[18][28]
-
Sacituzumab govitecan (SG): This ADC has a pronounced hematological toxicity profile, with very high rates of neutropenia, which is a boxed warning.[13][29] Severe diarrhea is the other major dose-limiting toxicity.[19][29] The risk of ILD is considered much lower compared to T-DXd.
-
Enfortumab vedotin (EV): The safety profile of EV is distinct due to its MMAE payload. While it can cause hematological and GI side effects, its most characteristic toxicities are dermatologic (rash, skin reactions) and neurological (peripheral neuropathy).[21][22][30] Hyperglycemia is another notable AE.[21]
Caption: Factors influencing the overall safety profile of an ADC.
Experimental Methodologies
Assessing the safety profile of an ADC involves rigorous preclinical and clinical evaluation.
Preclinical In Vivo Tolerability Studies
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
-
Methodology:
-
Species Selection: Typically conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g., cynomolgus monkey), the latter being chosen if it has relevant target antigen cross-reactivity.
-
Study Design: Animals are administered the ADC intravenously, often on a schedule mimicking the intended clinical regimen (e.g., once every 3 weeks). Multiple dose groups are used, including a vehicle control.
-
Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption.
-
Endpoint Analysis: Blood samples are collected for hematology and clinical chemistry analysis. At the end of the study, a full necropsy is performed, and a comprehensive set of tissues is collected for histopathological examination.
-
Toxicokinetics: Plasma concentrations of the ADC and free payload are measured to correlate exposure with toxicity findings.
-
Clinical Trial Safety Assessment
-
Objective: To evaluate the safety and tolerability of the ADC in humans and establish the recommended Phase 2 dose (RP2D).
-
Methodology:
-
Phase I (Dose Escalation): The ADC is administered to small cohorts of patients at escalating doses to identify dose-limiting toxicities (DLTs).
-
Data Collection: Adverse events (AEs) are systematically collected at each study visit. AEs are graded for severity using standardized criteria, most commonly the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
Monitoring: Includes regular physical examinations, performance status assessments, vital signs, electrocardiograms (ECGs), and comprehensive laboratory tests (hematology, clinical chemistry, liver function tests).
-
AEs of Special Interest: Specific monitoring protocols are implemented for known or suspected risks, such as regular pulmonary function tests and high-resolution chest CT scans for ADCs with a risk of ILD.
-
ADC Internalization and Payload Release Workflow
The process by which an ADC delivers its payload is a critical determinant of its on-target efficacy and off-target toxicity.
Caption: General workflow for ADC internalization and payload release.
Conclusion
The safety profile of an ADC is a critical determinant of its clinical utility. While all topoisomerase I inhibitor-based ADCs, including those using this compound, share a common set of expected toxicities such as myelosuppression and gastrointestinal side effects, key differences emerge. The exatecan-derivative payloads (exatecan, deruxtecan) carry a notable risk of ILD, which is less pronounced with SN-38-based ADCs. In contrast, ADCs with different payload classes, like the microtubule inhibitor in Enfortumab vedotin, present a distinct safety profile characterized by neuropathy and skin reactions.
The GGFG-PAB linker in the this compound construct is designed for enhanced stability and tumor-specific cleavage, aiming to minimize off-target toxicities compared to less stable linkers. However, the intrinsic toxicity of the exatecan payload remains a primary driver of the overall safety profile. A thorough understanding of these profiles, supported by rigorous preclinical and clinical safety assessments, is essential for the successful development and safe administration of these potent anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. orb.binghamton.edu [orb.binghamton.edu]
- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Safety profile of trastuzumab deruxtecan in advanced breast cancer: Expert opinion on adverse event management - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Safety profile of sacituzumab govitecan in patients with breast cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Safety profile of sacituzumab govitecan in patients with breast cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Post-marketing drug safety surveillance of enfortumab vedotin: an observational pharmacovigilance study based on a real-world database - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Nonclinical Safety Assessment of a Novel Anti-CEACAM5 Antibody Exatecan Conjugate Predicts a Low Risk for Interstitial Lung Disease (ILD) in Patients-The Putative Mechanism Behind ILD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. biodragon.net [biodragon.net]
- 27. researchgate.net [researchgate.net]
- 28. Safety profile of trastuzumab deruxtecan in advanced breast cancer: Expert opinion on adverse event management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. trodelvyhcp.com [trodelvyhcp.com]
- 30. onclive.com [onclive.com]
A Comparative Analysis of Exatecan-Based and Related Topoisomerase I Inhibitor Antibody-Drug Conjugates in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-study comparison of clinical trial data for antibody-drug conjugates (ADCs) utilizing the topoisomerase I inhibitor exatecan or its derivatives. As no clinical trial data exists for a GGFG-PAB-Exatecan ADC, this comparison focuses on ADCs with similar mechanisms of action that are currently in clinical development or have been approved. The included ADCs are Trastuzumab deruxtecan (T-DXd), Sacituzumab govitecan (SG), and the investigational agent M9140.
Introduction to Topoisomerase I Inhibitor ADCs
Antibody-drug conjugates are a class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. ADCs targeting topoisomerase I, an essential enzyme involved in DNA replication and transcription, have shown significant promise in treating various solid tumors. The hypothetical this compound ADC would fall into this category, utilizing a cleavable peptide linker (GGFG-PAB) to deliver the potent topoisomerase I inhibitor, exatecan. This guide will compare existing clinical data from prominent ADCs that share key characteristics with this conceptual agent.
Comparative Overview of Key ADCs
A summary of the key features of the three comparator ADCs is presented below, highlighting their respective targets, linkers, and payloads.
| Feature | Trastuzumab deruxtecan (T-DXd) | Sacituzumab govitecan (SG) | M9140 |
| Target Antigen | HER2 | TROP-2 | CEACAM5 |
| Antibody | Humanized IgG1 | Humanized IgG1 | Not specified |
| Linker | Maleimide-GGFG-cleavable linker | CL2A (hydrolyzable linker) | β-glucuronide linker |
| Payload | Deruxtecan (DXd) - an exatecan derivative | SN-38 | Exatecan |
| Drug-to-Antibody Ratio (DAR) | ~8 | ~7.6 | ~8 |
Clinical Trial Data Comparison
The following tables summarize the key efficacy and safety findings from pivotal or early-phase clinical trials of Trastuzumab deruxtecan, Sacituzumab govitecan, and M9140.
Efficacy Data
| ADC | Trial (NCT ID) | Indication | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Trastuzumab deruxtecan | DESTINY-Breast01 (NCT03248492) | HER2-Positive Metastatic Breast Cancer | 184 | 61.4%[1] | 19.4 months[1][2] | 24.6 months[1] |
| Sacituzumab govitecan | ASCENT (NCT02574455) | Metastatic Triple-Negative Breast Cancer | 235 (SG arm) | 35% | 5.6 months[3] | 12.1 months[3] |
| M9140 | PROCEADE-CRC-01 (NCT05464030) | Metastatic Colorectal Cancer | 40 | 10% (Partial Response)[4][5] | 6.7 months (preliminary)[4][5] | Not yet reached |
Safety Profile (Most Common Grade ≥3 Adverse Events)
| ADC | Trial | Neutropenia | Diarrhea | Nausea | Anemia | Fatigue |
| Trastuzumab deruxtecan | DESTINY-Breast01 | 16% | 2% | 8% | 8% | 6% |
| Sacituzumab govitecan | ASCENT | 52%[3] | 11%[3] | Not specified | 8%[3] | Not specified |
| M9140 | PROCEADE-CRC-01 | 40.0%[5] | Not specified | Not specified | 27.5%[5] | Not specified |
Note: The safety profiles are based on the respective clinical trials and may not be directly comparable due to differences in patient populations and trial designs.
Experimental Protocols
Detailed, full experimental protocols for the cited clinical trials are not publicly available. However, based on published information, the general methodologies are outlined below.
DESTINY-Breast01 (NCT03248492) - Trastuzumab deruxtecan
-
Study Design: A Phase 2, open-label, single-arm, multicenter study.[6]
-
Patient Population: Patients with HER2-positive, unresectable and/or metastatic breast cancer previously treated with trastuzumab emtansine (T-DM1).[6]
-
Treatment Regimen: Trastuzumab deruxtecan administered intravenously every 3 weeks.[7]
-
Primary Endpoint: Objective Response Rate (ORR) as assessed by an independent central review.[8]
-
Secondary Endpoints: Duration of response, disease control rate, clinical benefit rate, progression-free survival (PFS), and overall survival (OS).[9]
ASCENT (NCT02574455) - Sacituzumab govitecan
-
Study Design: A Phase 3, randomized, open-label, multicenter trial.[10]
-
Patient Population: Patients with refractory or relapsed metastatic triple-negative breast cancer (mTNBC) who had received at least two prior chemotherapies.[10]
-
Treatment Arms: Patients were randomized to receive either sacituzumab govitecan or a treatment of the physician's choice (eribulin, vinorelbine, capecitabine, or gemcitabine).
-
Primary Endpoint: Progression-Free Survival (PFS) in patients without brain metastases at baseline.
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), duration of response, and safety.
PROCEADE-CRC-01 (NCT05464030) - M9140
-
Study Design: A Phase 1, open-label, multicenter, first-in-human dose-escalation and dose-expansion study.[5]
-
Patient Population: Adults with metastatic colorectal cancer who had received at least two prior lines of treatment.[5]
-
Treatment Regimen: M9140 administered as a monotherapy intravenously every 3 weeks.[5]
-
Primary Objectives: To determine the maximum tolerated dose (MTD) and/or recommended dose for expansion (RDE).[5]
-
Secondary Objectives: To evaluate the safety, tolerability, pharmacokinetics, and preliminary clinical activity of M9140.[5]
Visualizations
Signaling Pathway: Mechanism of Action of Topoisomerase I Inhibitor ADCs
Caption: Mechanism of action for a typical topoisomerase I inhibitor ADC.
Experimental Workflow: Clinical Trial Process Overview
Caption: A simplified workflow for a clinical trial of an ADC.
Conclusion
The landscape of ADCs targeting topoisomerase I is rapidly evolving, with agents like Trastuzumab deruxtecan and Sacituzumab govitecan demonstrating significant clinical benefit in various cancer types. The early data for M9140, which utilizes an exatecan payload, is also encouraging. While a direct clinical comparison involving a this compound ADC is not yet possible, the data presented in this guide from analogous agents provide a valuable benchmark for researchers and drug developers. The distinct properties of the target antigen, linker chemistry, and specific exatecan-derivative payload all contribute to the unique efficacy and safety profiles of these therapies. Future studies will further elucidate the optimal design and application of exatecan-based ADCs in oncology.
References
- 1. Updated DESTINY-Breast01 Results Show Trastuzumab Deruxtecan-nxki Delivers Durable Responses - The ASCO Post [ascopost.com]
- 2. Trastuzumab deruxtecan in previously treated patients with HER2-positive metastatic breast cancer: updated survival results from a phase II trial (DESTINY-Breast01) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sacituzumab govitecan (SG) versus treatment of physician’s choice (TPC) in patients (pts) with previously treated, metastatic triple-negative breast cancer (mTNBC): Final results from the phase 3 ASCENT study. - ASCO [asco.org]
- 4. ASCO: Novel targeted cancer therapies demonstrate activity and safety in metastatic solid tumors | MD Anderson Cancer Center [mdanderson.org]
- 5. First-in-human trial of M9140, an anti-CEACAM5 antibody drug conjugate (ADC) with exatecan payload, in patients (pts) with metastatic colorectal cancer (mCRC). - ASCO [asco.org]
- 6. DESTINY-Breast01 Trial: trastuzumab deruxtecan in previously treated HER2 positive breast cancer - Jackson - Translational Breast Cancer Research [tbcr.amegroups.org]
- 7. tandfonline.com [tandfonline.com]
- 8. onclive.com [onclive.com]
- 9. daiichisankyo.com [daiichisankyo.com]
- 10. vjoncology.com [vjoncology.com]
Unveiling the Potent Bystander Effect of GGFG-PAB-Exatecan in Co-Culture Models
A Comparative Guide for Researchers and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in treating heterogeneous tumors is significantly enhanced by the "bystander effect," where the cytotoxic payload released from a targeted cancer cell eradicates neighboring antigen-negative tumor cells. This guide provides a comprehensive comparison of the bystander effect of GGFG-PAB-Exatecan, a promising ADC drug-linker conjugate, with other established ADC payloads in co-culture models. The data presented herein, supported by detailed experimental protocols and mechanistic diagrams, substantiates the potent and clinically relevant bystander killing capacity of the exatecan payload when combined with a cleavable GGFG linker.
Superior Bystander Killing of Exatecan-Based ADCs
The bystander effect of an ADC is critically dependent on the properties of its linker and payload. A cleavable linker that releases the payload in the tumor microenvironment and a highly membrane-permeable payload are essential for efficient bystander killing. The GGFG tetrapeptide linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells, leading to the release of the exatecan payload.[1][2]
Exatecan, a potent topoisomerase I inhibitor, and its derivatives (e.g., DXd) are highly membrane-permeable, allowing them to diffuse from the target cell and exert their cytotoxic effects on adjacent cells.[3][4] This contrasts sharply with ADCs employing non-cleavable linkers or payloads with low membrane permeability, such as Trastuzumab emtansine (T-DM1).
Quantitative Comparison of Bystander Effects in Co-culture Models
The following tables summarize the quantitative data from co-culture experiments designed to evaluate the bystander effect of various ADCs. These experiments typically involve the co-culture of antigen-positive (Ag+) and antigen-negative (Ag-) cancer cells.
Table 1: Bystander Effect of an Exatecan-Derivative ADC (DS-8201a) vs. T-DM1 in a HER2-Positive/Negative Co-culture Model
| Treatment (10 nM) | Cell Line (Antigen Status) | Initial Cell Number | Viable Cell Number After 5 Days | % Viable Antigen-Negative Cells |
| Untreated Control | KPL-4 (HER2+) | 5,000 | ~45,000 | 100% |
| MDA-MB-468 (HER2-) | 5,000 | ~30,000 | ||
| DS-8201a (GGFG-DXd) | KPL-4 (HER2+) | 5,000 | 0 | <1% |
| MDA-MB-468 (HER2-) | 5,000 | ~500 | ||
| T-DM1 (SMCC-DM1) | KPL-4 (HER2+) | 5,000 | 0 | ~90% |
| MDA-MB-468 (HER2-) | 5,000 | ~27,000 | ||
| Anti-HER2-DXd (Low Permeability Payload) | KPL-4 (HER2+) | 5,000 | 0 | ~83% |
| MDA-MB-468 (HER2-) | 5,000 | ~25,000 |
Data adapted from Ogitani et al., Cancer Sci, 2016.[3][4]
Table 2: Comparison of Payload Permeability and Cytotoxicity
| Payload | Linker Type | Permeability Coefficient (Peff, 10⁻⁶ cm/s) | IC50 on HER2- KPL-4 Cells (nM) | IC50 on HER2- MDA-MB-468 Cells (nM) |
| DXd (Exatecan derivative) | Cleavable (GGFG) | 12.2 (pH 7.4) | 4.0 | 0.5 |
| Lys-SMCC-DM1 | Non-cleavable | <0.1 (pH 7.4) | 33.5 | 9.7 |
| Low-permeability DXd derivative | Cleavable | <0.1 (pH 7.4) | 24.8 | 40.5 |
Data adapted from Ogitani et al., Cancer Sci, 2016.
The data clearly demonstrates that the ADC with the GGFG cleavable linker and the highly permeable exatecan derivative payload (DS-8201a) effectively eliminates both HER2-positive and neighboring HER2-negative cells in a co-culture setting. In contrast, T-DM1, with its non-cleavable linker and low-permeability payload, only kills the target HER2-positive cells, leaving the bystander HER2-negative cells largely unaffected.
Mechanistic Insights into the Bystander Effect of this compound
The bystander effect of a this compound-based ADC is a multi-step process that begins with the specific targeting of an antigen-expressing cancer cell.
Caption: Mechanism of this compound Bystander Effect.
Experimental Protocols for Co-culture Bystander Effect Assays
Validating the bystander effect of an ADC requires a well-controlled in vitro co-culture system. Below is a detailed methodology for a typical bystander effect assay.
Cell Lines and Reagents
-
Antigen-Positive (Ag+) Cell Line: A cancer cell line endogenously expressing the target antigen of the ADC (e.g., HER2-positive SKBR3 or KPL-4 cells). For visualization, these cells can be transfected to express a fluorescent protein (e.g., RFP).
-
Antigen-Negative (Ag-) Cell Line: A cancer cell line with no or very low expression of the target antigen (e.g., HER2-negative MCF7 or MDA-MB-468 cells).[3] These cells should be labeled with a contrasting fluorescent protein (e.g., GFP) for distinct identification in co-culture.
-
Antibody-Drug Conjugates: this compound and comparator ADCs (e.g., T-DM1, MMAE-containing ADC).
-
Cell Culture Medium: Appropriate growth medium for the selected cell lines.
-
Assay Plates: 96-well clear-bottom black plates for fluorescence imaging or standard 96-well plates for flow cytometry.
Experimental Workflow
Caption: Co-culture Bystander Effect Assay Workflow.
Detailed Steps:
-
Cell Seeding: Co-seed the fluorescently labeled Ag+ and Ag- cells in a 96-well plate at a predetermined ratio (e.g., 1:1 or 1:3). The total cell density should be optimized to avoid confluence before the end of the experiment.
-
Incubation: Allow the cells to adhere and stabilize by incubating for 24 hours at 37°C and 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the this compound and comparator ADCs in fresh cell culture medium. Remove the old medium from the wells and add the ADC-containing medium. Include untreated and vehicle-treated wells as controls.
-
Prolonged Incubation: Incubate the plates for a period of 72 to 120 hours to allow for ADC internalization, payload release, and induction of apoptosis in both target and bystander cells.
-
Data Acquisition:
-
Live-cell Imaging: If using fluorescently labeled cells, acquire images at multiple time points using an automated imaging system. The number of viable cells of each population can be quantified using image analysis software.
-
Flow Cytometry: Alternatively, at the end of the incubation period, detach the cells, and analyze the cell populations by flow cytometry, distinguishing the Ag+ and Ag- cells based on their fluorescent labels. A viability dye can be included to exclude dead cells.
-
-
Data Analysis: Calculate the percentage of viable Ag- cells in the ADC-treated wells relative to the untreated control wells. A significant reduction in the number of viable Ag- cells in the presence of Ag+ cells and the ADC is indicative of a bystander effect.
Conclusion
The evidence from in vitro co-culture models strongly supports the superior bystander effect of ADCs utilizing a cleavable GGFG linker and an exatecan-based payload. The high membrane permeability of the released exatecan enables potent killing of adjacent, antigen-negative tumor cells, a crucial attribute for overcoming tumor heterogeneity and improving therapeutic outcomes. The experimental protocols and mechanistic diagrams provided in this guide offer a robust framework for researchers to validate and compare the bystander effect of novel ADC candidates. The potent bystander killing demonstrated by the this compound platform highlights its significant potential in the development of next-generation cancer therapeutics.
References
- 1. Bystander killing effect of DS-8201a, a novel anti-human epidermal growth factor receptor 2 antibody-drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Safety Operating Guide
Personal protective equipment for handling GGFG-PAB-Exatecan
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GGFG-PAB-Exatecan. The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this potent drug-linker conjugate.
This compound is a key component in the synthesis of Antibody-Drug Conjugates (ADCs). It comprises the cytotoxic payload Exatecan, a topoisomerase I inhibitor, and a cleavable GGFG-PAB linker. Due to its cytotoxic nature, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Double Gloving | Nitrile or neoprene gloves. Change outer gloves frequently. |
| Eyes | Safety Goggles | Chemical splash goggles are required. |
| Face | Face Shield | Recommended when handling larger quantities or if there is a splash risk. |
| Body | Laboratory Coat | A dedicated, disposable lab coat is recommended. |
| Respiratory | Respirator | An N95 or higher-rated respirator should be used when handling the powder form to avoid inhalation. |
Handling and Operational Plan
2.1. Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, especially in its powdered form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Closed Systems: For larger scale operations, the use of closed systems for transfers and reactions is highly recommended.
2.2. Procedural Guidance for Handling:
2.2.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a designated, clearly labeled, and secure location.
-
Recommended storage conditions are at -20°C for the powder form, under nitrogen.[1]
2.2.2. Preparation of Stock Solutions:
-
Pre-use Check: Ensure all necessary PPE is worn correctly and the chemical fume hood is functioning properly.
-
Weighing:
-
Tare a clean, sterile microcentrifuge tube or vial on a calibrated analytical balance inside the fume hood.
-
Carefully add the desired amount of this compound powder to the tube using a dedicated spatula. Avoid creating dust.
-
Close the tube securely before removing it from the balance.
-
-
Solubilization:
-
Add the appropriate solvent (e.g., DMSO) to the powder inside the fume hood.
-
Vortex briefly until the powder is fully dissolved.
-
Visually confirm that no particulates are present.
-
2.3. Experimental Workflow for ADC Conjugation (Example):
The following diagram illustrates a typical workflow for conjugating this compound to an antibody.
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste:
-
Contaminated PPE (gloves, lab coats), plasticware (pipette tips, tubes), and weighing paper should be collected in a dedicated, clearly labeled hazardous waste bag.
-
-
Liquid Waste:
-
Unused solutions and reaction mixtures should be collected in a sealed, labeled hazardous waste container.
-
Do not pour this compound waste down the drain.
-
-
Decontamination:
-
All surfaces and equipment should be decontaminated with a suitable agent (e.g., a solution of bleach followed by a rinse with 70% ethanol) after use.
-
Mechanism of Action: Topoisomerase I Inhibition
This compound is designed to be stable in circulation and release its cytotoxic payload, Exatecan, within the target cancer cells. Exatecan exerts its anti-tumor effect by inhibiting DNA topoisomerase I.[2]
The following diagram illustrates the mechanism of action of Exatecan.
Disclaimer: This document is intended for informational purposes only and does not replace a formal risk assessment. Always consult the Safety Data Sheet (SDS) provided by the manufacturer and follow all institutional and regulatory guidelines for handling potent compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
